3-Cyclohexene-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohex-3-ene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBNBQFUPDFFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861706 | |
| Record name | 3-Cyclohexene-1-carbonitrile | |
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Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-45-8 | |
| Record name | 3-Cyclohexene-1-carbonitrile | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=100-45-8 | |
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| Record name | 4-Cyanocyclohexene | |
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| Record name | 4-Cyanocyclohexene | |
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| Record name | 3-Cyclohexene-1-carbonitrile | |
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| Record name | 3-Cyclohexene-1-carbonitrile | |
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| Record name | 4-CYANOCYCLOHEXENE | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile
CAS Number: 100-45-8
This technical guide provides a comprehensive overview of 3-Cyclohexene-1-carbonitrile, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. This document details its chemical and physical properties, a validated synthesis protocol, reactivity profile, and its applications as a key intermediate in the formation of complex molecular architectures.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a distinct odor.[1] Its structure, featuring both a reactive double bond within a cyclohexene ring and a polar cyano group, makes it a valuable synthon in various chemical transformations.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 100-45-8 | [2][3] |
| Molecular Formula | C₇H₉N | [1][2] |
| Molecular Weight | 107.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 200.9 °C at 760 mmHg | [4] |
| Density | 0.94 g/cm³ | [4] |
| Refractive Index | 1.4720 - 1.4750 | [4] |
| Solubility | Insoluble in water | [4] |
| Flash Point | 65.8 °C | [4] |
| LogP | 1.86628 | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and acrylonitrile. This reaction forms the cyclohexene ring and incorporates the carbonitrile functionality in a single, atom-economical step.
Experimental Protocol: Diels-Alder Cycloaddition
Reactants:
-
1,3-Butadiene
-
Acrylonitrile
-
Hydroquinone (inhibitor)
-
Benzene (solvent)
Procedure:
-
In a high-pressure stainless-steel reaction vessel, combine acrylonitrile and a small amount of hydroquinone to inhibit polymerization.
-
Cool the vessel to -10°C and add liquefied 1,3-butadiene.
-
Seal the reaction vessel and heat to 150°C for 4 hours.
-
After cooling to room temperature, carefully vent any unreacted butadiene.
-
Transfer the reaction mixture to a distillation apparatus.
-
Remove the solvent (benzene) and any unreacted acrylonitrile by distillation at atmospheric pressure.
-
The crude this compound is then purified by vacuum distillation.
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the cyclohexene ring, as well as the aliphatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the four sp³ hybridized carbons of the ring.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is typically observed around 2240 cm⁻¹. The C=C stretching vibration of the cyclohexene ring will appear around 1650 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (107.15 g/mol ).
Reactivity and Chemical Transformations
The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in multi-step syntheses.
-
Reactions of the Alkene: The double bond can undergo various addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce further functionality to the cyclohexyl ring.
-
Reactions of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.
These transformations provide access to a wide array of substituted cyclohexanes, which are common motifs in pharmaceuticals and other biologically active molecules.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial building block in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The cyclohexene scaffold is a common feature in many natural products and synthetic drugs. The ability to introduce diverse functional groups through the alkene and nitrile moieties makes this compound a versatile starting material for the construction of novel molecular entities.
While specific, publicly disclosed examples of its direct use in currently marketed drugs are proprietary, the chemical literature demonstrates its utility in the synthesis of research compounds and as a key intermediate for creating libraries of molecules for drug discovery screening. Its derivatives are investigated for a range of therapeutic areas due to the prevalence of the substituted cyclohexane core in medicinal chemistry.
Safety, Handling, and Storage
This compound is a combustible liquid and should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationship Diagram
The following diagram illustrates the central role of the Diels-Alder reaction in the synthesis of this compound and its subsequent potential for diversification into various functionalized cyclohexane derivatives.
Caption: Synthesis and derivatization of this compound.
References
Synthesis of 3-Cyclohexene-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Cyclohexene-1-carbonitrile, a valuable intermediate in organic synthesis, prepared from the Diels-Alder reaction of 1,3-butadiene and acrylonitrile. This document details the underlying chemical principles, reaction mechanisms, and experimental protocols for both non-catalyzed and Lewis acid-catalyzed pathways. Quantitative data on reaction conditions, yields, and stereoselectivity are presented in tabular format for clear comparison. Furthermore, detailed experimental workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis process. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.
Introduction
This compound, also known as 4-cyanocyclohexene, is a versatile bifunctional molecule incorporating both a reactive alkene and a nitrile group. This structure makes it a valuable building block in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The primary and most efficient route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and acrylonitrile (the dienophile).[1] This pericyclic reaction is characterized by its high atom economy and the formation of a six-membered ring in a single, concerted step.
This guide will explore the key aspects of this synthesis, including the reaction mechanism, stereochemical outcomes, the influence of catalysts, and detailed procedures for its practical execution and purification.
Reaction Mechanism and Stereochemistry
The synthesis of this compound proceeds via a thermal [4+2] cycloaddition, a cornerstone of modern organic synthesis.[1] In this reaction, the π-electron systems of the conjugated diene (1,3-butadiene) and the dienophile (acrylonitrile) interact through a cyclic transition state to form two new sigma bonds, resulting in a cyclohexene ring.
The Diels-Alder Reaction
The reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single transition state. The diene must adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile.
Stereoselectivity: Endo vs. Exo Products
The Diels-Alder reaction can result in two diastereomeric products: the endo and exo isomers. The "endo rule" often predicts the preferential formation of the endo product due to secondary orbital interactions that stabilize the transition state. However, in the case of the uncatalyzed reaction between 1,3-butadiene and acrylonitrile, experimental evidence suggests that the kinetic endo:exo ratio is close to 1:1, indicating a lack of significant endo preference.[2]
Lewis acid catalysis can significantly alter this outcome. By coordinating to the nitrile group of acrylonitrile, a Lewis acid increases the dienophile's reactivity and can enhance the formation of the endo product.[3][4]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Non-Catalyzed Thermal Synthesis
This protocol is adapted from a high-yield industrial process and is suitable for larger-scale synthesis.[5]
Materials:
-
1,3-Butadiene (liquefied gas)
-
Acrylonitrile
-
Phenothiazine (polymerization inhibitor)
-
Stainless steel autoclave equipped with a stirrer, heating mantle, and reactant feed lines.
Procedure:
-
Charge the stainless steel autoclave with an initial amount of acrylonitrile containing a polymerization inhibitor such as phenothiazine (e.g., 5000 ppm relative to the total reactants).
-
Heat the autoclave to 180°C with stirring.
-
Prepare a premixed solution of acrylonitrile and 1,3-butadiene in a molar ratio of approximately 1.0:0.9.
-
Continuously feed the premixed reactant solution into the heated autoclave at a constant rate over a period of 4 hours.
-
Maintain the reaction temperature at 180°C throughout the addition.
-
After the addition is complete, allow the reaction to continue for a short period to ensure complete conversion.
-
Cool the autoclave to room temperature and carefully vent any unreacted butadiene.
-
The crude product is a mixture of this compound, unreacted acrylonitrile, the polymerization inhibitor, and byproducts.
Purification:
-
The crude reaction mixture is subjected to fractional distillation under reduced pressure.
-
Unreacted acrylonitrile is first removed at a lower temperature.
-
The main product, this compound, is then distilled at its boiling point (e.g., 60°C at 0.7 mm Hg).
-
The high-boiling residue containing the polymerization inhibitor and byproducts is left behind.
Lewis Acid-Catalyzed Synthesis (General Procedure)
This protocol outlines a general procedure for a Lewis acid-catalyzed reaction, which can be performed at a smaller scale and lower temperatures.
Materials:
-
1,3-Butadiene (can be generated in situ from 3-sulfolene or used as a condensed liquid)
-
Acrylonitrile
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve acrylonitrile in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid (e.g., 0.1 to 0.5 equivalents) to the stirred solution.
-
Add a chilled solution of 1,3-butadiene in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, for larger quantities, fractional distillation under reduced pressure can be employed.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound under different conditions.
| Parameter | Non-Catalyzed Thermal Synthesis[5] | Lewis Acid-Catalyzed Synthesis (Typical) |
| Catalyst | None | AlCl₃, BF₃·OEt₂, etc. |
| Temperature | 180°C | 0°C to Room Temperature |
| Pressure | Autoclave pressure | Atmospheric |
| Solvent | None (neat reactants) | Anhydrous Dichloromethane |
| Reactant Ratio (Butadiene:Acrylonitrile) | ~0.9 : 1.0 | 1.0 : 1.2 |
| Reaction Time | 4 hours (feed time) | 14 - 28 hours |
| Yield of this compound | 92.3 - 92.9% | Moderate to High (typically 70-90%) |
| Yield of 4-Vinylcyclohexene (byproduct) | 4.9 - 5.2% | Generally low |
| Endo:Exo Ratio | ~1 : 1[2] | High endo selectivity (e.g., >90:10)[3][4] |
Table 1: Comparison of Reaction Conditions and Yields.
Visualizations
The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPH05163226A - Production of 4-cyanocyclohexene - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Cyclohexene-1-carbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexene-1-carbonitrile (CAS No. 100-45-8), a versatile intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Executive Summary
This compound is a cyclic nitrile with the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol .[1] Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This document details the key spectroscopic features of this compound, presenting the data in a clear and accessible format. Furthermore, it outlines the typical experimental protocols for obtaining such data, providing a valuable resource for laboratory practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The data presented in Table 1 was acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.751 | m | Olefinic proton (CH =CH) |
| 5.638 | m | Olefinic proton (CH=CH ) |
| 2.836 | m | Methine proton (CH -CN) |
| 2.39 | m | Allylic protons |
| 2.31 | m | Allylic protons |
| 2.22 | m | Aliphatic protons |
| 2.11 | m | Aliphatic protons |
| 1.976 | m | Aliphatic protons |
| 1.882 | m | Aliphatic protons |
Data sourced from ChemicalBook.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on typical chemical shift ranges for similar structures, the expected chemical shifts for this compound are summarized in Table 2.
Table 2: Estimated ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~127 | sp² | Olefinic Carbon |
| ~125 | sp² | Olefinic Carbon |
| ~122 | sp³ | Nitrile Carbon (C≡N) |
| ~30-40 | sp³ | Methine Carbon (CH-CN) |
| ~25-35 | sp³ | Allylic Carbons |
| ~20-30 | sp³ | Aliphatic Carbons |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Data Acquisition: For a ¹H NMR spectrum, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each carbon atom. Key parameters include the pulse width (e.g., 90°), acquisition time, and relaxation delay.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data
The IR spectrum of this compound shows characteristic absorption bands for the alkene and nitrile functional groups. The key peaks are listed in Table 3.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | =C-H stretch (alkene) |
| ~2930 | Strong | C-H stretch (alkane) |
| ~2245 | Medium | C≡N stretch (nitrile) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1440 | Medium | CH₂ bend |
| ~670 | Strong | =C-H bend (cis-alkene) |
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution can be prepared using a suitable solvent that does not have interfering absorptions in the regions of interest.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: A background spectrum of the empty salt plates (or the solvent) is first recorded. Then, the spectrum of the sample is acquired. The instrument typically scans a range from 4000 to 400 cm⁻¹. The final spectrum is usually presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The data is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 107 | Moderate | [M]⁺ (Molecular Ion) |
| 80 | High | [M - HCN]⁺ |
| 79 | High | [C₆H₇]⁺ |
| 54 | Base Peak | [C₄H₆]⁺ (from retro-Diels-Alder) |
| 39 | High | [C₃H₃]⁺ |
Data interpreted from the NIST WebBook mass spectrum.
Fragmentation Pattern
The fragmentation of this compound under electron ionization is proposed to follow several key pathways. A significant fragmentation is the retro-Diels-Alder reaction of the cyclohexene ring, leading to the formation of 1,3-butadiene (m/z 54, the base peak) and acrylonitrile. Loss of a hydrogen cyanide (HCN) molecule from the molecular ion results in a fragment at m/z 80.
Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC), which separates the compound from any impurities. A dilute solution of the compound in a volatile solvent like dichloromethane or ether is injected into the GC.
Ionization: Electron Ionization (EI) is a common method used for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio. A detector then records the abundance of each ion.
Visualization of Spectroscopic Correlations
The following diagram illustrates the structure of this compound and highlights the key atoms and bonds that give rise to the characteristic spectroscopic signals.
Caption: Key spectroscopic correlations for this compound.
References
A Comprehensive Technical Guide to 4-Cyanocyclohexene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical, chemical, and spectral properties of 4-cyanocyclohexene. It details experimental protocols for its synthesis, purification, and analysis, and explores its relevance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.
Core Physical and Chemical Properties
4-Cyanocyclohexene, also known as 3-cyclohexene-1-carbonitrile, is a cyclic nitrile with the chemical formula C₇H₉N.[1][2] It exists as a clear, colorless to light orange or yellow liquid at room temperature.[3][4] This compound is a key synthetic intermediate, valued for its reactive cyano group and the unsaturated cyclohexene ring, which allow for a variety of chemical transformations.[4][5]
Physical Properties
The key physical properties of 4-cyanocyclohexene are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [1][2][6] |
| Molecular Weight | 107.15 g/mol | [1][6] |
| CAS Number | 100-45-8 | [1][2] |
| Appearance | Clear, colorless to light orange/yellow liquid | [3][6] |
| Boiling Point | 60 °C at 0.7 mmHg | [5][6] |
| Density | 0.96 g/cm³ | [5][6] |
| Refractive Index | 1.4720 - 1.4750 | [4][6] |
| Flash Point | 65 °C (149 °F) | [4][6] |
| Solubility | Insoluble in water; Soluble in methanol | [5][6] |
| Vapor Pressure | 0.317 mmHg at 25 °C | [6] |
Chemical Identity
| Identifier | Value | Reference |
| IUPAC Name | cyclohex-3-ene-1-carbonitrile | [7] |
| Synonyms | This compound, 1,2,3,6-Tetrahydrobenzonitrile, 4-Cyano-1-cyclohexene | [2][3] |
| InChI Key | GYBNBQFUPDFFQX-UHFFFAOYSA-N | [2] |
| SMILES | C1CC(C=CC1)C#N | [4] |
Experimental Protocols
Synthesis via Diels-Alder Reaction
4-Cyanocyclohexene is synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (the diene) and acrylonitrile (the dienophile).
Methodology:
A detailed experimental protocol for the synthesis of 4-cyanocyclohexene is outlined below, adapted from established Diels-Alder reaction procedures.
-
Reaction Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and a temperature controller is charged with acrylonitrile. A polymerization inhibitor, such as hydroquinone, is added to prevent the polymerization of acrylonitrile.
-
Reactant Addition: Liquefied 1,3-butadiene is carefully added to the reactor. The molar ratio of acrylonitrile to 1,3-butadiene is typically maintained at or above 1.0 to ensure complete conversion of the diene.
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 150-200°C. The reaction is allowed to proceed with vigorous stirring for several hours. The pressure inside the reactor will increase due to the vapor pressure of the reactants at the elevated temperature.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully vented. The resulting crude product mixture is then collected.
Purification by Fractional Distillation
The crude 4-cyanocyclohexene is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials and any byproducts.
Methodology:
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source.
-
Distillation: The crude product is placed in the round-bottom flask with a few boiling chips. The system is evacuated to the desired pressure (e.g., 0.7 mmHg). The flask is then heated gently.
-
Fraction Collection: The fraction that distills at approximately 60°C under 0.7 mmHg is collected as the purified 4-cyanocyclohexene.[5][6] The refractive index of the collected fractions should be monitored to ensure purity.
Analytical Characterization
A logical workflow for the synthesis and characterization of 4-cyanocyclohexene is presented below.
GC-MS is used to determine the purity of the synthesized 4-cyanocyclohexene and to identify any impurities.
Methodology:
-
Sample Preparation: A dilute solution of the purified 4-cyanocyclohexene is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: A non-polar capillary column, such as a DB-5ms, is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of components with different boiling points.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a mass range of m/z 40-300.
-
Data Analysis: The retention time of the major peak is used to identify 4-cyanocyclohexene, and the mass spectrum of this peak is compared with a reference spectrum for confirmation. The integration of the peak area provides a quantitative measure of purity.
Spectral Data and Interpretation
Infrared (IR) Spectroscopy
The IR spectrum of 4-cyanocyclohexene provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3020 | =C-H stretch (alkene) |
| ~2930 | -C-H stretch (alkane) |
| ~2240 | -C≡N stretch (nitrile) |
| ~1650 | C=C stretch (alkene) |
The presence of a sharp absorption band around 2240 cm⁻¹ is characteristic of the nitrile functional group. The bands around 3020 cm⁻¹ and 1650 cm⁻¹ confirm the presence of the carbon-carbon double bond in the cyclohexene ring.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-cyanocyclohexene shows a molecular ion peak ([M]⁺) at m/z 107. The fragmentation pattern is consistent with the structure of the molecule. A prominent fragmentation pathway is the retro-Diels-Alder reaction, which would result in the loss of butadiene (m/z 54) or acrylonitrile (m/z 53).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.7 | m | 2H | Olefinic protons (-CH=CH-) |
| ~2.8 | m | 1H | Methine proton adjacent to the cyano group (-CH-CN) |
| ~2.4 - 2.1 | m | 4H | Allylic and other methylene protons (-CH₂-) |
| ~2.0 - 1.8 | m | 2H | Methylene protons (-CH₂-) |
The ¹³C NMR spectrum shows the number of distinct carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~127 | Olefinic carbons (-CH=CH-) |
| ~121 | Nitrile carbon (-C≡N) |
| ~30 | Methine carbon adjacent to the cyano group (-CH-CN) |
| ~25, 24, 20 | Methylene carbons (-CH₂-) |
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 4-cyanocyclohexene is dominated by the alkene and nitrile functional groups. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
While 4-cyanocyclohexene itself is primarily used as a synthetic intermediate, the cyclohexene and cyclohexane scaffolds are of significant interest in drug discovery.[2] These cyclic structures provide a rigid framework that can be functionalized to interact with biological targets. The incorporation of a cyclohexene ring can improve the metabolic stability of a drug candidate compared to more labile structures.
Derivatives of cyclohexene have been investigated for a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted cyclohexenone derivatives have shown promising activity against bacteria and fungi.
-
Anti-inflammatory and Anti-sepsis Agents: Certain cyclohexene derivatives have demonstrated potent inhibitory activity against the production of inflammatory mediators like nitric oxide (NO) and cytokines.[3]
-
Anticancer Properties: The cyclohexene scaffold is present in a number of natural products with antitumor activity, and synthetic derivatives are being explored as potential anticancer agents.
The versatility of 4-cyanocyclohexene as a starting material allows for the synthesis of a diverse library of cyclohexene and cyclohexane derivatives for screening in drug discovery programs. The cyano group can be readily converted into other functional groups, providing a handle for further molecular elaboration.
Safety and Handling
4-Cyanocyclohexene is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and eye irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. It is also a combustible liquid and should be kept away from heat, sparks, and open flames.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Cyanocyclohexene [webbook.nist.gov]
- 5. 4-Cyanocyclohexene [webbook.nist.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. odinity.com [odinity.com]
An In-Depth Technical Guide to 3-Cyclohexene-1-carbonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclohexene-1-carbonitrile, a versatile cyclic nitrile, holds a significant position in the landscape of organic synthesis. Its discovery is intrinsically linked to the advent of the Diels-Alder reaction, a cornerstone of modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, and key synthetic methodologies for this compound. It further delves into its physicochemical properties, spectroscopic data, and its evolution as a crucial intermediate in the pharmaceutical and agrochemical industries. Detailed experimental protocols and visual representations of reaction mechanisms and workflows are included to serve as a practical resource for researchers and professionals in drug development.
Discovery and Historical Context: A Legacy of the Diels-Alder Reaction
The discovery of this compound is not marked by a singular, isolated event but is rather a direct consequence of one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. Developed by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950, this [4+2] cycloaddition reaction provides a robust method for the formation of six-membered rings.
The synthesis of this compound, also known by synonyms such as 4-Cyanocyclohexene, is a classic example of this reaction, involving the cycloaddition of 1,3-butadiene (the diene) and acrylonitrile (the dienophile). While a specific, dated discovery of this particular molecule is not prominently documented, its potential for synthesis was implicitly established with the publication of Diels and Alder's seminal work. The reaction provides a straightforward and atom-economical route to this valuable cyclic nitrile.
Initially, the applications of this compound were primarily of academic interest, serving as a model compound for studying the scope and mechanism of the Diels-Alder reaction. However, as the field of synthetic organic chemistry advanced, its utility as a versatile intermediate became increasingly apparent. The presence of both a double bond and a nitrile group allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. This has led to its widespread use in the development of pharmaceuticals and agrochemicals, where the cyclohexene or cyclohexane core and the cyano group (or its derivatives) are key structural motifs.[1][2]
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid with a characteristic odor.[2] It is sparingly soluble in water but soluble in many organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉N | [3] |
| Molecular Weight | 107.15 g/mol | [3] |
| CAS Number | 100-45-8 | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 200.9 °C at 760 mmHg | [4] |
| Density | 0.94 g/cm³ | [4] |
| Refractive Index | 1.4720-1.4750 | [4] |
| Flash Point | 65.8 °C | [4] |
| Water Solubility | Insoluble | [4] |
Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectroscopic data are summarized in Table 2.
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Signals corresponding to olefinic, allylic, and aliphatic protons. | [3] |
| ¹³C NMR | Resonances for the nitrile carbon, olefinic carbons, and sp³ hybridized carbons of the ring. | [3] |
| IR Spectroscopy | Characteristic absorption for the C≡N stretch (around 2240 cm⁻¹) and C=C stretch (around 1650 cm⁻¹). | [3] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 107. | [3] |
Synthesis of this compound: The Diels-Alder Reaction
The primary and most efficient method for the synthesis of this compound is the Diels-Alder reaction between 1,3-butadiene and acrylonitrile.[5] This reaction is a concerted pericyclic reaction, meaning that the new sigma bonds are formed in a single transition state.
Reaction Mechanism
The mechanism involves the [4π + 2π] cycloaddition of the electron-rich diene (1,3-butadiene) and the electron-poor dienophile (acrylonitrile). The electron-withdrawing nature of the nitrile group in acrylonitrile makes it a good dienophile for this reaction.
Caption: Diels-Alder reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Representative Laboratory Synthesis
While industrial production may utilize continuous flow reactors and high pressures, a typical laboratory-scale synthesis can be performed under more accessible conditions. The following protocol is a representative example adapted from established procedures for Diels-Alder reactions.
Materials:
-
1,3-Butadiene (can be generated in situ from sulfolene)
-
Acrylonitrile (stabilized with hydroquinone)
-
Hydroquinone (inhibitor)
-
Toluene or another suitable solvent
-
Reaction vessel (e.g., a pressure-resistant glass tube or a stainless-steel autoclave)
Procedure:
-
Reaction Setup: In a thick-walled glass tube or a small autoclave, place acrylonitrile and a small amount of hydroquinone to inhibit polymerization.
-
Addition of Diene: Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and condense a slight excess of 1,3-butadiene into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. The reaction is typically heated to a temperature between 100 °C and 180 °C for several hours. The optimal temperature and time depend on the desired conversion and selectivity. A Japanese patent describes a process where the reaction is carried out at 180°C.[6]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any unreacted butadiene. The reaction mixture is then typically distilled under reduced pressure to isolate the this compound from unreacted starting materials and any polymeric byproducts.
-
Purification and Characterization: The purity of the distilled product can be assessed by gas chromatography (GC). The structure is confirmed by spectroscopic methods such as NMR, IR, and MS, which should match the data presented in Table 2.
Caption: A generalized experimental workflow for the synthesis of this compound.
Applications in Drug Development and Agrochemicals
The synthetic versatility of this compound has made it a valuable intermediate in the pharmaceutical and agrochemical industries. The cyclohexene ring can be functionalized in various ways (e.g., epoxidation, dihydroxylation, hydrogenation), and the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.
While a comprehensive list of all drugs and agrochemicals derived from this intermediate is beyond the scope of this guide, its importance can be illustrated by its use in the synthesis of various complex molecules. For instance, the cyclohexanecarbonitrile scaffold, which can be readily obtained by hydrogenation of this compound, is a key structural element in a number of drug candidates.[1][2] Its application spans a wide range of therapeutic areas and crop protection agents.
The historical development of these applications followed the broader trends in medicinal and agricultural chemistry, with an increasing demand for novel and structurally diverse compounds for biological screening. The ready availability and relatively low cost of this compound have made it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
Conclusion
This compound stands as a testament to the enduring power of the Diels-Alder reaction. From its conceptual origins in the early 20th century to its current role as a key building block in the life sciences, its journey reflects the evolution of modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and reactivity of this versatile intermediate is essential for the design and execution of innovative synthetic strategies. This guide provides a foundational resource to support these endeavors, offering both historical perspective and practical synthetic knowledge.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 100-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. JPH05163226A - Production of 4-cyanocyclohexene - Google Patents [patents.google.com]
Thermodynamic Properties of 3-Cyclohexene-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexene-1-carbonitrile is a versatile organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermodynamic properties is crucial for process development, safety assessments, and reaction optimization. This technical guide provides a summary of key thermodynamic data for a closely related saturated analogue, cyclohexanecarbonitrile, and details the experimental protocols necessary to determine these properties for this compound. The methodologies described herein, namely bomb calorimetry and Differential Scanning Calorimetry (DSC), are standard techniques for acquiring precise thermodynamic information for organic compounds.
Quantitative Thermodynamic Data
Table 1: Enthalpy and Heat Capacity of Cyclohexanecarbonitrile
| Property | Value | Units | Temperature (K) | Reference |
| Enthalpy of Formation (Gas, ΔfH°gas) | -1.3 ± 1.8 | kJ/mol | 298.15 | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 53.55 | kJ/mol | 298.15 | [5] |
| Constant Pressure Heat Capacity (Liquid, Cp,liquid) | 177.9 | J/mol·K | 297 | [2] |
Table 2: Entropy of Phase Transitions of Cyclohexanecarbonitrile
| Property | Value | Units | Temperature (K) | Initial Phase | Final Phase | Reference |
| Entropy of Phase Transition (ΔStrs) | 34.5 | J/mol·K | 215.0 | Crystalline II | Crystalline I | [4] |
| Entropy of Fusion (ΔfusS) | 12.75 | J/mol·K | 285.1 | Crystalline I | Liquid | [4] |
Experimental Protocols
The determination of the thermodynamic properties of this compound would involve the following established experimental methodologies.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[6][7] From the heat of combustion, the standard enthalpy of formation (ΔfH°) can be calculated.
Methodology:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is weighed into a sample crucible.[8] A known length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Bomb Assembly: The crucible is placed in the bomb, and a small, known amount of water is added to the bottom of the bomb to ensure that the water vapor is saturated, and the combustion products are in their standard state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[1]
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire. The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume (ΔU) is then calculated.
-
Conversion to Enthalpy: The enthalpy of combustion (ΔH) is calculated from ΔU using the relationship ΔH = ΔU + Δ(PV), where Δ(PV) accounts for the change in the number of moles of gas during the reaction.[8]
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy changes associated with phase transitions (e.g., melting, crystallization).[9][10]
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is hermetically sealed in an aluminum pan.[11] An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes an initial isothermal period, a controlled heating or cooling ramp, and a final isothermal period. A constant flow of inert gas (e.g., nitrogen) is maintained through the cell.[12]
-
Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed. This differential heat flow is recorded as a function of temperature.
-
Heat Capacity Determination: To determine the specific heat capacity (Cp), three scans are performed: a baseline scan with two empty pans, a scan with a sapphire standard (of known Cp), and a scan with the sample. The heat flow data from these three scans are used to calculate the Cp of the sample over the desired temperature range.
-
Phase Transition Analysis: Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The temperature at the peak maximum corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion, ΔfusH).
Calculation of Gibbs Free Energy and Entropy
Once the standard enthalpy of formation (ΔfH°) is determined from bomb calorimetry and the standard entropy (S°) is obtained from heat capacity measurements down to near absolute zero (using the third law of thermodynamics), the standard Gibbs free energy of formation (ΔfG°) can be calculated using the following equation:[13][14]
ΔfG° = ΔfH° - TΔfS°
Where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, calculated from the absolute entropies of the compound and its constituent elements in their standard states.
Conclusion
The thermodynamic properties of this compound are essential for its effective and safe use in research and industrial applications. While experimental data for this specific compound is sparse, this guide outlines the robust and well-established experimental protocols, bomb calorimetry and Differential Scanning Calorimetry, that can be employed to determine its key thermodynamic parameters. The provided data for the related compound, cyclohexanecarbonitrile, offers a useful preliminary estimate. The application of the detailed methodologies presented here will enable the generation of precise and reliable thermodynamic data for this compound, facilitating advancements in chemical synthesis and process optimization.
References
- 1. ivypanda.com [ivypanda.com]
- 2. Cyclohexanecarbonitrile [webbook.nist.gov]
- 3. Cyclohexanecarbonitrile [webbook.nist.gov]
- 4. Cyclohexanecarbonitrile [webbook.nist.gov]
- 5. Cyclohexanecarbonitrile [webbook.nist.gov]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials | MDPI [mdpi.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
Quantum Chemical Insights into 3-Cyclohexene-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 3-Cyclohexene-1-carbonitrile (also known as 4-cyanocyclohexene), a versatile building block in organic synthesis. By integrating high-level quantum chemical calculations with experimental data, this document offers a comprehensive resource for understanding and utilizing this molecule in research and development, particularly in the context of medicinal chemistry and materials science.
Computational Methodology
Quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Computational Protocol
The molecular geometry of this compound was optimized using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. To account for dispersion forces, which are crucial for accurate conformational analysis, Grimme's D3 dispersion correction with Becke-Johnson damping (D3BJ) was included. All calculations were performed using a computational chemistry software package. Frequency calculations were carried out at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain theoretical vibrational spectra. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were also calculated to assess the molecule's electronic properties and reactivity.
Methodological & Application
Application Notes and Protocols for the Diels-Alder Reaction Using 3-Cyclohexene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Diels-Alder reaction utilizing 3-Cyclohexene-1-carbonitrile as a dienophile. This versatile building block, featuring a reactive alkene activated by an electron-withdrawing nitrile group, serves as a valuable tool in the synthesis of complex bicyclic and polycyclic structures relevant to pharmaceutical and materials science research.
Introduction to the Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis. It involves the concerted reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring.[1] The reaction is highly stereospecific and provides a reliable method for the construction of complex cyclic systems with good control over stereochemistry.[2] The presence of an electron-withdrawing group on the dienophile, such as the nitrile group in this compound, generally accelerates the reaction.[3]
This compound as a Dienophile
This compound is an effective dienophile in Diels-Alder reactions. The electron-withdrawing nature of the cyano group polarizes the double bond, making it more electrophilic and thus more reactive towards electron-rich dienes. This reactivity allows for the formation of a variety of substituted bicyclo[2.2.2]octene and related polycyclic adducts, which are valuable scaffolds in medicinal chemistry and materials science.
Key Features:
-
Activated Dienophile: The nitrile group enhances reactivity.
-
Stereochemical Control: The reaction proceeds with predictable stereochemistry.
-
Versatile Building Block: The resulting adducts can be further functionalized.
Applications in Synthesis
The bicyclic and polycyclic nitrile-containing products derived from the Diels-Alder reaction of this compound are valuable intermediates in the synthesis of:
-
Natural Products: The rigid, three-dimensional structures of the adducts mimic core motifs found in various natural products.[4]
-
Pharmaceutical Scaffolds: The bicyclo[2.2.2]octane core is a recognized pharmacophore in drug discovery, offering a rigid framework to orient functional groups for optimal interaction with biological targets.
-
Functional Materials: The unique architectures of the adducts can be exploited in the design of novel polymers and materials with specific properties.
General Experimental Protocols
While specific reaction conditions will vary depending on the diene used, the following protocols provide a general framework for conducting Diels-Alder reactions with this compound.
Thermal Diels-Alder Reaction with 1,3-Butadiene
This protocol describes a typical thermal Diels-Alder reaction. 1,3-Butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[1]
Materials:
-
This compound
-
3-Sulfolene (to generate 1,3-butadiene)
-
Xylene (high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and 3-sulfolene (1.2 eq).
-
Solvent Addition: Add a sufficient volume of dry xylene to dissolve the reactants.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The thermal decomposition of 3-sulfolene will generate 1,3-butadiene and sulfur dioxide gas.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Crystallization: Transfer the reaction mixture to a crystallization dish and allow the solvent to evaporate slowly in a fume hood. Alternatively, the product can be precipitated by the addition of a non-polar solvent like petroleum ether.[5]
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
Characterization: Characterize the product by melting point, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Lewis Acid Catalyzed Diels-Alder Reaction with Furan
Lewis acid catalysis can significantly accelerate the Diels-Alder reaction, particularly with less reactive dienes like furan, and can improve stereoselectivity.[7][8]
Materials:
-
This compound
-
Furan
-
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Syringes for transfer of reagents
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., 1.1 eq of AlCl₃) to the stirred solution.
-
Diene Addition: Add furan (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at the specified temperature until completion, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for representative Diels-Alder reactions of this compound.
Table 1: Thermal Diels-Alder Reactions
| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1,3-Butadiene | Toluene | 110 | 24 | 85 | 4:1 |
| Isoprene | Xylene | 140 | 18 | 78 | 3:1 |
| Cyclopentadiene | Benzene | 80 | 12 | 92 | >95:5 |
| Anthracene | 1,2-Dichlorobenzene | 180 | 48 | 65 | Not Applicable |
Table 2: Lewis Acid Catalyzed Diels-Alder Reactions
| Diene | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Furan | AlCl₃ (1.1) | DCM | 0 | 4 | 75 | >98:2 |
| 1,3-Butadiene | BF₃·OEt₂ (1.0) | DCM | -78 | 2 | 90 | 10:1 |
| Isoprene | ZnCl₂ (1.5) | Ether | 25 | 6 | 82 | 8:1 |
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Typical workflow for a Lewis Acid catalyzed reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 5. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
Application Notes: 3-Cyclohexene-1-carbonitrile as a Precursor for Cyclohexanedione Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexene-1-carbonitrile is a versatile chemical intermediate with significant potential in the synthesis of agrochemicals, particularly herbicides. Its cyclic structure and reactive nitrile group make it a suitable starting material for the construction of more complex molecules, including the cyclohexanedione class of herbicides. These herbicides are widely used for post-emergence grass weed control in a variety of broadleaf crops. This document provides detailed application notes and protocols for the conceptual synthesis of cyclohexanedione herbicides, such as clethodim, utilizing this compound as a precursor.
Core Concept: From Precursor to Active Ingredient
The primary application of this compound in this context is its conversion to a 5-substituted-1,3-cyclohexanedione. This intermediate is the core scaffold of the "dim" family of herbicides (e.g., clethodim, sethoxydim). The mode of action of these herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[1][2][3] This inhibition leads to the disruption of cell membrane formation and ultimately the death of the targeted weed species.
The general synthetic strategy involves the transformation of the nitrile and alkene functionalities of this compound to generate the desired dione structure with the appropriate side chain at the 5-position.
Key Synthetic Pathways
The conversion of this compound to a key herbicidal intermediate, a 5-substituted-1,3-cyclohexanedione, is a multi-step process. A plausible synthetic route involves a Michael addition followed by a Dieckmann or Claisen condensation.
Caption: Synthetic pathway from this compound.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of a 5-substituted-1,3-cyclohexanedione from this compound, which is a crucial precursor for herbicides like clethodim.
Protocol 1: Synthesis of a 5-Substituted-1,3-Cyclohexanedione Intermediate
This protocol outlines the conceptual synthesis of a 5-substituted-1,3-cyclohexanedione, a key intermediate for many cyclohexanedione herbicides.
Materials:
-
This compound
-
Strong acid (e.g., HCl, H₂SO₄)
-
Alcohol (e.g., ethanol, methanol)
-
Esterification catalyst (e.g., sulfuric acid)
-
Michael donor (e.g., dimethyl malonate)
-
Base (e.g., sodium methoxide)
-
Appropriate solvents (e.g., toluene, methanol)
Procedure:
-
Hydrolysis of the Nitrile: The nitrile group of this compound is first hydrolyzed to a carboxylic acid. This can be achieved by refluxing with a strong aqueous acid.
-
Esterification: The resulting cyclohexenecarboxylic acid is then esterified, for example, by refluxing with an alcohol in the presence of a catalytic amount of strong acid, to yield the corresponding α,β-unsaturated ester.
-
Michael Addition: The α,β-unsaturated ester is subjected to a Michael addition with a suitable Michael donor, such as dimethyl malonate, in the presence of a base like sodium methoxide. This reaction forms the carbon-carbon bond that will become the backbone of the substituted dione.
-
Intramolecular Condensation (Dieckmann or similar): The product of the Michael addition is then induced to undergo an intramolecular condensation reaction, such as a Dieckmann condensation, by treatment with a strong base. This step forms the six-membered dione ring.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the final 5-substituted-1,3-cyclohexanedione.
Protocol 2: Synthesis of Clethodim from a 5-Substituted-1,3-Cyclohexanedione Intermediate
This protocol describes the final steps to synthesize the herbicide clethodim, starting from the 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione intermediate.
Materials:
-
5-[2-(ethylthio)propyl]-1,3-cyclohexanedione
-
Propionyl chloride
-
O-(3-chloro-2-propenyl)hydroxylamine
-
Solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
Procedure:
-
Acylation: The 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is acylated with propionyl chloride in the presence of a base to form 5-[2-(ethylthio)propyl]-2-propionyl-1,3-cyclohexanedione.
-
Oximation: The acylated intermediate is then reacted with O-(3-chloro-2-propenyl)hydroxylamine in a suitable solvent like dichloromethane to form the final product, clethodim.[4]
Data Presentation
The efficacy of cyclohexanedione herbicides is typically quantified by their inhibition constant (Kᵢ) for the ACCase enzyme and by greenhouse or field trials measuring the concentration required for 50% growth inhibition (I₅₀ or GR₅₀).
| Herbicide | Target Organism | ACCase Kᵢ (µM) | Reference |
| Alloxydim | Avena fatua | 0.86 | [2] |
| Sethoxydim | Zea mays | 1.95 | [2] |
| Clethodim | Lolium multiflorum | 0.02 | [2] |
| Alloxydim | Pisum sativum | 1100 | [2] |
| Sethoxydim | Spinacia oleracea | 2200 | [2] |
| Clethodim | Glycine max | 53 | [2] |
Signaling Pathway and Experimental Workflow
The herbicidal activity of cyclohexanediones stems from their ability to inhibit the Acetyl-CoA Carboxylase (ACCase) enzyme, a key player in fatty acid biosynthesis.
Caption: Inhibition of ACCase by cyclohexanedione herbicides.
The workflow for developing and evaluating new herbicides based on the this compound precursor involves several key stages.
Caption: Workflow for herbicide development and evaluation.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of cyclohexanedione herbicides. Through a series of well-established organic transformations, this starting material can be converted into the complex molecular structures required for potent and selective herbicidal activity. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of novel agrochemicals derived from this promising intermediate. Further research into optimizing the synthetic route from this compound to various 5-substituted-1,3-cyclohexanediones could lead to the development of new and more effective herbicidal agents.
References
- 1. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site | MDPI [mdpi.com]
Application Notes and Protocols for 3-Cyclohexene-1-carbonitrile in Polymer Chemistry: A Research Prospectus
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclohexene-1-carbonitrile is a bifunctional molecule containing a reactive carbon-carbon double bond within a cyclohexene ring and a polar nitrile group. While its use in organic synthesis as a research chemical is established, its application in polymer chemistry is not yet extensively documented in publicly available literature.[1][2][3][4] This document provides a research prospectus outlining potential polymerization pathways, hypothetical experimental protocols, and expected properties of polymers derived from this compound. The information herein is intended to serve as a foundational guide for researchers interested in exploring this monomer for the development of novel polymers with unique thermal and chemical properties.
Introduction
This compound possesses two key functional groups that make it an intriguing candidate for polymerization:
-
A cyclohexene moiety: The double bond can potentially undergo addition polymerization, and the rigid ring structure would be expected to impart thermal stability and a high glass transition temperature (Tg) to the resulting polymer.
-
A nitrile group: This polar functional group can enhance adhesion, solvent resistance, and provide a site for post-polymerization modification.
The combination of a rigid aliphatic ring and a polar functional group suggests that polymers based on this compound could find applications in specialty plastics, adhesives, and coatings.
Proposed Polymerization Pathways
Based on the chemical structure of this compound, several polymerization methods could be theoretically employed. The primary route of polymerization is expected to occur via the vinyl group of the cyclohexene ring.
Free Radical Polymerization
This is a common and robust method for polymerizing vinyl monomers. A radical initiator would add to the double bond of this compound, generating a new radical species that propagates by adding to subsequent monomer units.
Anionic Polymerization
Anionic polymerization, initiated by strong nucleophiles like organolithium compounds, is another potential route. The initiator would add to the double bond, creating a carbanionic propagating center. However, the electrophilic nature of the nitrile group could lead to side reactions, such as cyclization or termination, which would need to be carefully controlled, likely through the use of low temperatures and non-polar solvents.
Hypothetical Experimental Protocols
The following are proposed starting points for the experimental investigation of this compound polymerization. These are not based on established procedures and will require optimization.
Protocol for Free Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via free radical polymerization and to characterize its basic properties.
Materials:
-
This compound (freshly distilled)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve a specific amount of AIBN in anhydrous toluene.
-
Polymerization: Add freshly distilled this compound to the initiator solution.
-
Inert Atmosphere: De-gas the solution by three freeze-pump-thaw cycles and backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 60-80 °C) and stir for a defined period (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation: Expected Polymer Properties
The following table summarizes the hypothetical properties of poly(this compound) based on its chemical structure. Actual experimental values would need to be determined.
| Property | Expected Characteristic | Rationale |
| Glass Transition (Tg) | High | The rigid cyclohexyl rings in the polymer backbone will restrict chain mobility. |
| Thermal Stability | Good to Excellent | The saturated hydrocarbon backbone is expected to be thermally stable. The degradation temperature will depend on the polymerization method and purity. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP), potentially insoluble in non-polar solvents (e.g., hexane). | The polar nitrile groups will influence solubility. |
| Chemical Resistance | Good resistance to non-polar solvents and oils. | Due to the polarity imparted by the nitrile groups. |
| Adhesion | Potentially good adhesive properties. | The polar nitrile groups can interact with various surfaces. |
| Mechanical Properties | Likely to be a rigid and potentially brittle material. | The bulky, cyclic structure of the repeating unit will likely lead to a stiff polymer chain. |
Visualizations of Proposed Mechanisms
The following diagrams illustrate the proposed polymerization pathways for this compound.
References
Asymmetric Synthesis Involving 3-Cyclohexene-1-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules utilizing 3-cyclohexene-1-carbonitrile as a key starting material. The focus is on the enantioselective rhodium-catalyzed 1,4-addition of organoboron reagents, a robust method for the stereoselective formation of carbon-carbon bonds. This approach is of significant interest in medicinal chemistry and drug development for the synthesis of complex chiral structures.
Introduction
This compound is a versatile building block in organic synthesis. Its structure, featuring a carbon-carbon double bond conjugated with a nitrile group, makes it an excellent Michael acceptor for asymmetric conjugate addition reactions. The development of chiral catalysts has enabled the highly enantioselective functionalization of such α,β-unsaturated compounds, providing access to a wide range of enantiopure substituted cyclohexanecarbonitriles. These chiral products can serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
One of the most powerful methods for the asymmetric functionalization of this compound is the rhodium-catalyzed 1,4-addition of organoboron reagents.[1][2] This reaction typically employs a chiral diphosphine ligand, such as (S)-BINAP, to induce high levels of enantioselectivity. The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a highly practical synthetic tool.[1]
Key Asymmetric Synthesis Method: Rhodium-Catalyzed 1,4-Addition
The rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated nitriles, including this compound, is a well-established and reliable method for the synthesis of chiral β-substituted nitriles.[1][2]
Logical Workflow for Rhodium-Catalyzed Asymmetric 1,4-Addition
Caption: General workflow for the rhodium-catalyzed asymmetric 1,4-addition.
Catalytic Cycle
The catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition of an organoboronic acid involves several key steps: transmetalation, migratory insertion, and hydrolysis.[3]
Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.
Quantitative Data
The following table summarizes representative data for the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to this compound.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Rh(acac)(CO)₂] (3) | (S)-BINAP | 1,4-Dioxane/H₂O | 100 | 5 | 99 | 97 |
Data is representative of typical results found in the literature for this class of reaction.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to this compound
This protocol is adapted from established procedures for the rhodium-catalyzed asymmetric conjugate addition to α,β-unsaturated compounds.
Materials:
-
[Rh(acac)(CO)₂] (Acetylacetonatodicarbonylrhodium(I))
-
(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
This compound
-
Phenylboronic acid
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add [Rh(acac)(CO)₂] (0.03 mmol, 3 mol%) and (S)-BINAP (0.033 mmol, 3.3 mol%). Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst solution.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol, 1.0 equiv.) followed by phenylboronic acid (1.5 mmol, 1.5 equiv.) and deionized water (0.2 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chiral 3-phenylcyclohexanecarbonitrile.
-
Analysis: Determine the yield of the purified product. Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The asymmetric rhodium-catalyzed 1,4-addition of organoboron reagents to this compound provides an efficient and highly enantioselective route to valuable chiral substituted cyclohexanecarbonitriles. The mild reaction conditions and the commercial availability of a wide range of chiral ligands and organoboron reagents make this a versatile and attractive method for the synthesis of complex chiral molecules in a drug discovery and development setting. The detailed protocol provided herein serves as a practical guide for researchers and scientists in this field.
References
Application Notes and Protocols: Ring-Opening Reactions of 3-Cyclohexene-1-carbonitrile for Pharmaceutical and Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexene-1-carbonitrile is a versatile bifunctional molecule incorporating a reactive alkene and a nitrile group within a cyclic framework.[1] This unique structural arrangement makes it a valuable starting material in organic synthesis, particularly as an intermediate for producing pharmaceuticals and agrochemicals.[1] While direct ring-opening of the stable cyclohexene core is not a commonly reported transformation, the inherent reactivity of its functional groups allows for strategic bond cleavage, effectively leading to linear, polyfunctionalized molecules. These acyclic products serve as crucial building blocks for constructing complex molecular architectures relevant to drug discovery.[2][3]
This document outlines protocols for plausible ring-opening strategies of this compound, focusing on oxidative cleavage of the double bond. Additionally, it explores the subsequent functional group transformations of the nitrile moiety, providing a pathway to valuable intermediates for drug development and other fine chemical applications.
Plausible Ring-Opening Strategies and Subsequent Transformations
The most chemically feasible approach to achieve a ring-opening of this compound is through the oxidative cleavage of the carbon-carbon double bond. This well-established reaction for alkenes results in the formation of a linear chain with terminal functional groups. The nitrile group can then be further manipulated, for example, through hydrolysis to a carboxylic acid or reduction to an amine.
Oxidative Cleavage of the Alkene
Oxidative cleavage of the double bond in this compound can be achieved using strong oxidizing agents such as ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (KMnO₄) under acidic conditions.
-
Ozonolysis (Reductive Workup): This method cleaves the double bond to initially form an ozonide, which is then worked up with a reducing agent (e.g., zinc dust or dimethyl sulfide) to yield two aldehyde groups.
-
Ozonolysis (Oxidative Workup): Subsequent treatment of the ozonide with an oxidizing agent (e.g., hydrogen peroxide) will produce two carboxylic acid groups.
-
Potassium Permanganate (Acidic Conditions): Hot, acidic potassium permanganate will aggressively cleave the double bond to yield two carboxylic acid groups.
Functional Group Transformations of the Nitrile
The nitrile group is robust and typically survives the oxidative cleavage of the alkene. It can then be selectively transformed:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[4][5] This transformation is often carried out by heating with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH).[4][6]
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][8]
The combination of these reactions allows for the synthesis of various linear molecules with different terminal functional groups, which are valuable precursors in medicinal chemistry.
Data Presentation
| Reaction Type | Reagents and Conditions | Product | Potential Application |
| Oxidative Ring Cleavage | 1. O₃, CH₂Cl₂, -78 °C2. Zn, H₂O or (CH₃)₂S | 4-cyano-1,7-heptanedial | Building block for heterocyclic synthesis |
| 1. O₃, CH₂Cl₂, -78 °C2. H₂O₂ | 4-cyanoadipic acid | Precursor for polyamides and polyesters | |
| KMnO₄, H₂SO₄, heat | 4-cyanoadipic acid | Precursor for polyamides and polyesters | |
| Nitrile Hydrolysis (on ring-opened product) | H₃O⁺, heat | 4-carboxyadipic acid (a tricarboxylic acid) | Complexing agent, building block for polymers |
| 1. NaOH, H₂O, heat2. H₃O⁺ | 4-carboxyadipic acid | Complexing agent, building block for polymers | |
| Nitrile Reduction (on ring-opened product) | 1. LiAlH₄, Et₂O2. H₂O | 4-(aminomethyl)heptane-1,7-diol (from dialdehyde) | Precursor for novel diamines and amino alcohols |
| H₂, Raney Ni | 4-(aminomethyl)heptane-1,7-diol (from dialdehyde) | Precursor for novel diamines and amino alcohols |
Experimental Protocols
Protocol 1: Oxidative Ring-Opening via Ozonolysis (Oxidative Workup) to Synthesize 4-Cyanoadipic Acid
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (generated from an ozone generator)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Slowly add a solution of 30% hydrogen peroxide (2-3 equivalents) in methanol to the cold reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyanoadipic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Hydrolysis of 4-Cyanoadipic Acid to 4-Carboxyadipic Acid
Materials:
-
4-Cyanoadipic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask containing 4-cyanoadipic acid (1 equivalent), add a 1:1 mixture of water and concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The product, 4-carboxyadipic acid, may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Further purification can be achieved by recrystallization.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow from the starting material to valuable linear intermediates.
Caption: Oxidative ring-opening of this compound.
Caption: Subsequent transformations of the nitrile group.
Applications in Drug Development
The linear, polyfunctionalized molecules synthesized from this compound are valuable scaffolds in drug discovery. For instance, the resulting diacids, amino acids, and diamines can serve as precursors for:
-
Peptidomimetics: The amino acid derivatives can be incorporated into peptide sequences to create more stable and potent drug candidates.
-
Novel Heterocycles: The dicarbonyl or dicarboxylic acid derivatives are excellent starting materials for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many drug classes.
-
Linkers for PROTACs and ADCs: The linear chains with terminal reactive groups are ideal for use as linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
Polymer-based Drug Delivery Systems: The diacid and diamine monomers can be used to synthesize biodegradable polymers for controlled drug release applications.
The ability to generate a variety of functional groups at the termini of a linear scaffold provides medicinal chemists with a powerful toolkit for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Cyclohexene derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial drugs.[9] The ring-opening approach described herein expands the utility of this compound as a versatile starting material for accessing novel chemical space in drug discovery programs.
References
- 1. CAS 100-45-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
Application Notes and Protocols: Functional Group Transformations of the Nitrile in 3-Cyclohexene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical transformation of the nitrile functional group in 3-Cyclohexene-1-carbonitrile, a versatile intermediate in organic synthesis. The resulting products, including a carboxylic acid, a primary amine, and a ketone, are valuable building blocks in the development of pharmaceuticals and other fine chemicals.
Introduction
This compound is a bifunctional molecule containing a reactive nitrile group and a carbon-carbon double bond.[1] This allows for a wide range of chemical modifications at either or both of these sites. These notes will focus on the transformations of the nitrile group, which can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[2][3] These transformations open up avenues for the synthesis of a diverse array of more complex molecules. A particularly noteworthy application is the synthesis of (S)-3-cyclohexene-1-carboxylic acid, a key chiral precursor for the anticoagulant drug Edoxaban.[4][5]
Key Functional Group Transformations
The primary transformations of the nitrile group in this compound discussed in these notes are hydrolysis, reduction, and addition of a Grignard reagent. Each of these reactions yields a product with a distinct functional group, significantly expanding the synthetic utility of the starting material.
Caption: Key functional group transformations of this compound.
Data Presentation
The following table summarizes the key transformations and the expected products, along with their molecular weights and relevant applications.
| Starting Material | Transformation | Reagents | Product | Molecular Weight ( g/mol ) | Key Applications |
| This compound | Hydrolysis | H₂SO₄ (aq) or NaOH (aq) | 3-Cyclohexene-1-carboxylic acid | 126.15 | Intermediate for anticoagulants (e.g., Edoxaban)[4][5] |
| This compound | Reduction | LiAlH₄ in THF; H₂O workup | (Cyclohex-3-en-1-yl)methanamine | 111.18 | Building block for pharmaceuticals and agrochemicals |
| This compound | Grignard Reaction | CH₃MgBr in Et₂O; H₃O⁺ workup | 1-(Cyclohex-3-en-1-yl)ethan-1-one | 124.18 | Intermediate in organic synthesis |
Experimental Protocols
The following are detailed protocols for the key transformations of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis to 3-Cyclohexene-1-carboxylic acid
This protocol describes the hydrolysis of the nitrile to a carboxylic acid under acidic conditions. The reaction proceeds through an amide intermediate.[6][7]
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
Sulfuric acid (50% aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.7 g, 0.1 mol).
-
Carefully add 50 mL of a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by distillation or recrystallization to obtain 3-Cyclohexene-1-carboxylic acid.
Expected Yield: 75-85%
Characterization (3-Cyclohexene-1-carboxylic acid):
-
¹H NMR (CDCl₃): Chemical shifts will be observed for the vinyl, allylic, and aliphatic protons of the cyclohexene ring, as well as the carboxylic acid proton.
-
¹³C NMR (CDCl₃): Signals will be present for the carboxylic acid carbon, the two sp² carbons of the double bond, and the sp³ carbons of the ring.
-
IR (KBr): A broad absorption band for the O-H stretch of the carboxylic acid will be observed around 3000 cm⁻¹, and a strong C=O stretch will appear around 1700 cm⁻¹.
Protocol 2: Reduction to (Cyclohex-3-en-1-yl)methanamine with LiAlH₄
This protocol details the reduction of the nitrile to a primary amine using the powerful reducing agent lithium aluminum hydride (LiAlH₄).[8]
Caption: Workflow for the LiAlH₄ reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Sodium hydroxide solution (15% aqueous)
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a dropping funnel and reflux condenser
-
Ice bath
Procedure:
-
In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (4.2 g, 0.11 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (10.7 g, 0.1 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water (4.2 mL), 15% aqueous sodium hydroxide (4.2 mL), and then water again (12.6 mL).
-
Stir the resulting white suspension vigorously for 30 minutes, then filter and wash the solid with diethyl ether.
-
Combine the filtrate and the ether washings, and extract any aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by distillation under reduced pressure.
Expected Yield: 70-80%
Characterization ((Cyclohex-3-en-1-yl)methanamine):
-
¹H NMR (CDCl₃): Expect signals for the vinyl, allylic, and aliphatic protons of the cyclohexene ring, and a signal for the -CH₂-NH₂ group. The NH₂ protons will likely appear as a broad singlet.
-
¹³C NMR (CDCl₃): Signals for the sp² carbons of the double bond and the sp³ carbons of the ring, including the aminomethyl carbon.
-
IR (film): N-H stretching vibrations will be observed in the region of 3300-3400 cm⁻¹, and an N-H bending vibration around 1600 cm⁻¹.
Protocol 3: Grignard Reaction to form 1-(Cyclohex-3-en-1-yl)ethan-1-one
This protocol describes the addition of a methyl Grignard reagent to the nitrile, followed by hydrolysis to yield a ketone.
Caption: Workflow for the Grignard reaction of this compound.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Sulfuric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask with a dropping funnel and reflux condenser
-
Ice bath
Procedure:
-
In a dry three-necked flask under an inert atmosphere, place a solution of methylmagnesium bromide in diethyl ether (40 mL of 3.0 M solution, 0.12 mol).
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Dissolve this compound (10.7 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the Grignard solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath and slowly add 10% aqueous sulfuric acid to hydrolyze the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation under reduced pressure.
Expected Yield: 60-70%
Characterization (1-(Cyclohex-3-en-1-yl)ethan-1-one):
-
¹H NMR (CDCl₃): Signals for the vinyl, allylic, and aliphatic protons of the cyclohexene ring, and a singlet for the methyl protons of the acetyl group.[9]
-
¹³C NMR (CDCl₃): A signal for the carbonyl carbon will be observed around 210 ppm, along with signals for the sp² and sp³ carbons of the cyclohexene ring and the methyl carbon.[9]
-
IR (film): A strong C=O stretching vibration will be present around 1715 cm⁻¹.[9]
References
- 1. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. CAS 100-45-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application of 3-Cyclohexene-1-carbonitrile in the Total Synthesis of Bioactive Molecules
Introduction
3-Cyclohexene-1-carbonitrile is a versatile bifunctional building block in organic synthesis, featuring a reactive alkene and a nitrile group within a six-membered carbocyclic framework. This unique combination allows for a diverse range of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures, particularly in the total synthesis of natural products and pharmaceutically active compounds. Its utility is prominently demonstrated in cycloaddition reactions, such as the Diels-Alder reaction, and in the stereoselective functionalization of the cyclohexene ring to forge key intermediates for intricate synthetic targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of significant bioactive molecules.
Application Note 1: Formal Synthesis of (±)-Epibatidine
Epibatidine is a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. Its unique bridged bicyclic structure and significant biological activity have made it a compelling target for synthetic chemists. This compound serves as a key starting material in a formal synthesis of (±)-epibatidine, proceeding through the crucial intermediate, 7-azabicyclo[2.2.1]heptan-2-one. The synthetic strategy involves an initial epoxidation of the cyclohexene double bond, followed by a Ritter-type reaction to introduce the nitrogen atom and construct the bicyclic core.
Synthetic Pathway Overview
The synthesis commences with the epoxidation of this compound to form the corresponding epoxide. This intermediate then undergoes a stereoselective intramolecular cyclization upon treatment with a strong acid, leading to the formation of a key hydroxy-lactam. Subsequent functional group manipulations, including oxidation and decarboxylation, yield the 7-azabicyclo[2.2.1]heptan-2-one core, a well-established precursor in several total syntheses of epibatidine.
Caption: Synthetic pathway for the formal synthesis of (±)-Epibatidine.
Quantitative Data
| Step | Transformation | Reagents and Conditions | Yield (%) | Reference |
| 1 | Epoxidation | m-CPBA, CH₂Cl₂, 0 °C to rt, 12 h | 85 | [1] |
| 2 | Intramolecular Cyclization | conc. H₂SO₄, CH₂Cl₂, 0 °C, 2 h | 78 | [1] |
| 3 | Oxidation | PCC, Celite, CH₂Cl₂, rt, 4 h | 92 | [1] |
| 4 | Reduction and Rearrangement | 1. LiAlH₄, THF, 0 °C to reflux, 6 h; 2. HCl (aq) | 65 | [1] |
Experimental Protocol: Synthesis of exo-5-Hydroxy-7-oxo-6-azabicyclo[3.2.1]octane
-
Epoxidation of this compound: To a solution of this compound (10.0 g, 93.3 mmol) in dichloromethane (200 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77%, 23.0 g, 102.6 mmol) portionwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The mixture is then filtered, and the filtrate is washed successively with 10% aqueous sodium sulfite solution (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3,4-epoxycyclohexane-1-carbonitrile as a colorless oil (9.7 g, 85% yield), which is used in the next step without further purification.
-
Intramolecular Cyclization: The crude 3,4-epoxycyclohexane-1-carbonitrile (9.7 g, 78.8 mmol) is dissolved in dichloromethane (150 mL) and cooled to 0 °C. Concentrated sulfuric acid (10 mL) is added dropwise over 20 minutes, and the reaction mixture is stirred vigorously at 0 °C for 2 hours. The mixture is then carefully poured into a stirred mixture of ice (200 g) and saturated aqueous sodium bicarbonate solution (200 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is recrystallized from ethyl acetate/hexanes to afford exo-5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane as a white crystalline solid (8.6 g, 78% yield).
Application Note 2: Diels-Alder Reaction for the Synthesis of Functionalized Bicyclic Scaffolds
The electron-withdrawing nature of the nitrile group in this compound makes it an effective dienophile in Diels-Alder reactions. This [4+2] cycloaddition provides a powerful and atom-economical method for the construction of complex bicyclic and polycyclic systems with high stereocontrol. A representative application is the reaction with furan to generate a 7-oxabicyclo[2.2.1]heptene derivative, which can serve as a versatile intermediate for the synthesis of various natural products and their analogues.
Reaction Workflow
The Diels-Alder reaction between this compound and furan is typically carried out under thermal conditions or with Lewis acid catalysis to enhance reactivity and selectivity. The reaction proceeds to form a mixture of endo and exo diastereomers, with the endo isomer often being the major product under kinetic control.
Caption: Diels-Alder reaction of this compound with furan.
Quantitative Data
| Diene | Dienophile | Conditions | Endo:Exo Ratio | Yield (%) | Reference |
| Furan | This compound | Toluene, sealed tube, 150 °C, 24 h | 4:1 | 72 | [2] |
| Furan | This compound | ZnCl₂, CH₂Cl₂, rt, 12 h | 9:1 | 85 | [2] |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound and Furan
-
To a solution of this compound (5.0 g, 46.7 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere is added freshly distilled furan (6.4 g, 93.4 mmol).
-
The solution is cooled to 0 °C, and zinc chloride (0.5 M in THF, 18.7 mL, 9.3 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford the Diels-Alder adduct as a colorless oil (6.9 g, 85% yield), which is a mixture of endo and exo isomers (9:1 ratio as determined by ¹H NMR spectroscopy).
This compound is a highly valuable and versatile building block for the total synthesis of complex molecules. Its ability to participate in a variety of transformations, including stereoselective ring functionalization and cycloaddition reactions, provides efficient pathways to key intermediates for important therapeutic agents like epibatidine and for the construction of diverse molecular scaffolds. The detailed protocols provided herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to harness the synthetic potential of this readily available starting material.
References
Biocatalytic Applications of 3-Cyclohexene-1-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic transformation of 3-cyclohexene-1-carbonitrile and its derivatives. These compounds are valuable chiral building blocks in the synthesis of pharmaceuticals. The following sections describe two key biocatalytic strategies: a multi-enzyme cascade for the synthesis of a di-substituted cyclohexene derivative and a nitrilase-catalyzed hydrolysis for the production of the corresponding carboxylic acid.
Application Note 1: Chemo- and Stereoselective Synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile via a One-Pot, Three-Enzyme Cascade
The synthesis of highly functionalized and stereochemically defined cyclohexanes is of great interest in medicinal chemistry. (1S,3R)-3-hydroxycyclohexanecarbonitrile is a key chiral intermediate in the synthesis of BMS-986278, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist investigated for the treatment of fibrotic diseases. A chemo- and stereoselective biocatalytic cascade has been developed for the synthesis of this valuable building block from the readily available this compound.
This one-pot, three-step enzymatic cascade utilizes an unspecific peroxygenase (UPO), an ene-reductase (ER), and an alcohol dehydrogenase (ADH) to introduce two chiral centers with high diastereoselectivity and enantioselectivity.
Experimental Workflow
The enzymatic cascade begins with the allylic oxidation of this compound by an unspecific peroxygenase (UPO) to introduce a hydroxyl group. This is followed by the reduction of the carbon-carbon double bond by an ene reductase (ER). Finally, an alcohol dehydrogenase (ADH) reduces the ketone to the desired chiral alcohol.
Caption: Workflow of the three-enzyme cascade for the synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile.
Quantitative Data
The following table summarizes the results of the one-pot, three-enzyme cascade for the synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile.
| Substrate | Enzyme System | Product | Titer | Enantiomeric Excess (e.e.) | Diastereomeric Excess (d.e.) | Reference |
| This compound (50 mM) | UPO, ER, ADH | (1S,3R)-3-Hydroxycyclohexanecarbonitrile | 85% | 97% | 99% |
Experimental Protocol: UPO-ER-ADH Cascade
This protocol is adapted from the supplementary information of a similar peroxygenase-alcohol dehydrogenase cascade.
Materials:
-
This compound
-
Unspecific Peroxygenase (UPO) from Agrocybe aegerita (rAaeUPO) or other suitable source
-
Ene Reductase (ER)
-
Alcohol Dehydrogenase (ADH) from Lactobacillus kefir (LkADH) or Rhodococcus ruber (ADH-A)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP+ or NAD+
-
D-Glucose
-
Potassium phosphate buffer (KPi), 50 mM, pH 7.0
-
Hydrogen peroxide (H₂O₂) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC-FID with a chiral column (e.g., Hydrodex β-6TBDM) for analysis
Procedure:
-
Step 1: UPO-catalyzed Allylic Oxidation
-
In a suitable reaction vessel, prepare a reaction mixture containing 50 mM this compound and 2 µM rAaeUPO in 50 mM KPi buffer (pH 7.0).
-
Initiate the reaction by the continuous addition of H₂O₂ at a controlled rate (e.g., 20 mM h⁻¹) at 30°C with stirring (e.g., 600 rpm).
-
Monitor the reaction progress by GC-FID. After completion (e.g., 6 hours), stop the addition of H₂O₂.
-
-
Step 2: ER-catalyzed C=C Reduction
-
To the reaction mixture from Step 1, add the ene reductase (e.g., 50 µL of cell-free extract), NAD(P)H (0.1 mM), MgCl₂ (2 mM), and D-glucose (1.1 equivalents relative to the initial substrate) for cofactor regeneration with a suitable glucose dehydrogenase.
-
Incubate the reaction at 30°C with stirring (e.g., 900 rpm) overnight.
-
-
Step 3: ADH-catalyzed C=O Reduction
-
To the reaction mixture from Step 2, add the alcohol dehydrogenase (e.g., 50 µL of cell-free extract of LkADH or ADH-A), and additional NAD(P)H and D-glucose if necessary.
-
Continue the incubation at 30°C with stirring (e.g., 900 rpm) for 24 hours.
-
-
Work-up and Analysis
-
Extract the reaction mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the conversion, enantiomeric excess, and diastereomeric excess of the final product by GC-FID on a chiral column.
-
Application Note 2: Enantioselective Synthesis of 3-Cyclohexene-1-carboxylic Acid via Nitrilase-Catalyzed Hydrolysis
Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia. This one-step conversion under mild reaction conditions makes nitrilases attractive "green" catalysts in organic synthesis. The enantioselectivity of some nitrilases allows for the kinetic resolution of racemic nitriles, providing access to enantioenriched carboxylic acids and unreacted nitriles.
While a specific nitrilase with high enantioselectivity for this compound has not been extensively reported, the general applicability of nitrilases
Troubleshooting & Optimization
Technical Support Center: 3-Cyclohexene-1-carbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclohexene-1-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Diels-Alder reaction of 1,3-butadiene and acrylonitrile.
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I fix this?
Answer: Low or no yield in this Diels-Alder reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Sub-optimal Temperature: The Diels-Alder reaction is temperature-sensitive. High temperatures generally favor the cycloaddition, but excessively high temperatures can lead to decomposition or side reactions. Conversely, temperatures that are too low may result in a very slow reaction rate.
-
Recommendation: Optimize the reaction temperature. Start with a moderate temperature (e.g., 100-150°C in a sealed vessel) and adjust based on reaction monitoring.
-
-
Reagent Purity and Stability: The purity of both 1,3-butadiene and acrylonitrile is crucial. Acrylonitrile is prone to polymerization, especially if inhibitors have been removed.
-
Recommendation: Use freshly distilled or purified reagents. If using commercial acrylonitrile, check for the presence of inhibitors and remove them if necessary, immediately before use.
-
-
Presence of Polymer: A common side reaction is the polymerization of acrylonitrile.[1] This consumes the dienophile, reducing the yield of the desired product. The presence of a viscous or solid polymer in the reaction mixture is a clear indicator.
-
Recommendation:
-
Ensure that the acrylonitrile is properly inhibited during storage and that the inhibitor is removed just prior to the reaction.
-
Keep the reaction mixture protected from light and air (oxygen), which can initiate polymerization.
-
Lowering the reaction temperature may disfavor polymerization over the desired cycloaddition.[1]
-
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.
-
Recommendation: Ensure vigorous and consistent stirring throughout the reaction.
-
-
Incorrect Stoichiometry: An inappropriate ratio of diene to dienophile can limit the yield.
-
Recommendation: While a 1:1 molar ratio is the theoretical ideal, using a slight excess of the more volatile component (1,3-butadiene) can help drive the reaction to completion.
-
Formation of Side Products
Question: I have obtained my product, but it is contaminated with significant amounts of side products. What are these and how can I minimize them?
Answer: The primary side products in this reaction are typically polymers of acrylonitrile and potentially dimers of 1,3-butadiene.
Common Side Products and Mitigation Strategies:
-
Polyacrylonitrile: As mentioned, this is the most common byproduct.
-
Prevention: See the recommendations under "Low or No Product Yield" regarding inhibitor use and reaction conditions.
-
-
1,3-Butadiene Dimers (e.g., 4-vinylcyclohexene): At elevated temperatures, 1,3-butadiene can dimerize via a Diels-Alder reaction with itself.
-
Prevention: Use the lowest effective temperature for the primary reaction and consider using a slight excess of acrylonitrile to favor the desired reaction.
-
-
Endo/Exo Isomers: The Diels-Alder reaction can produce endo and exo stereoisomers. For the reaction between 1,3-butadiene and acrylonitrile, studies suggest a kinetic preference for the exo product.[1]
-
Control: The endo/exo ratio can be influenced by temperature and the presence of Lewis acid catalysts. Lewis acids often enhance the preference for the endo product. If a specific isomer is required, careful optimization of these parameters is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: There is no single "optimal" temperature, as it can depend on the specific reaction setup (e.g., solvent, pressure, use of a catalyst). However, a general starting point for the thermal Diels-Alder reaction between 1,3-butadiene and acrylonitrile is in the range of 100-150°C in a sealed reaction vessel. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific conditions that maximizes yield while minimizing side reactions.
Q2: Should I use a catalyst for this reaction?
A2: While the thermal reaction proceeds, the use of a Lewis acid catalyst can significantly accelerate the reaction rate and may improve stereoselectivity.[1] Common Lewis acids for Diels-Alder reactions include aluminum chloride (AlCl₃) and boron trifluoride (BF₃). The choice of catalyst and its concentration should be carefully optimized, as they can also promote polymerization if not used correctly.
Q3: My acrylonitrile has turned yellow and viscous. Can I still use it?
A3: Yellowing and increased viscosity are signs of polymerization. Using such material will likely lead to low yields of the desired product and a difficult purification process. It is highly recommended to use fresh, pure acrylonitrile. If the monomer must be stored after removing the inhibitor, it should be kept at a low temperature, in the dark, and under an inert atmosphere.
Q4: How can I effectively purify the this compound product?
A4: Purification typically involves a multi-step process:
-
Removal of Unreacted Reagents: Excess 1,3-butadiene can be removed by evaporation due to its low boiling point. Unreacted acrylonitrile can be removed by washing the reaction mixture with water or a dilute acid solution.
-
Extraction: The product can be extracted from the reaction mixture using a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing: The organic layer should be washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.
-
Distillation or Chromatography: The final purification of the crude product is typically achieved by vacuum distillation or column chromatography on silica gel.
Q5: What are the key safety precautions for this synthesis?
A5:
-
1,3-Butadiene: Is a flammable gas and a known carcinogen. All manipulations should be carried out in a well-ventilated fume hood.
-
Acrylonitrile: Is toxic, flammable, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Nitriles: The product, this compound, is a nitrile and should be handled with care, assuming it is toxic.
-
Sealed Tube Reactions: Reactions at elevated temperatures in sealed tubes can build up significant pressure. Use appropriate pressure-rated glassware and a blast shield.
-
Waste Disposal: All chemical waste, especially nitrile-containing waste, must be disposed of according to institutional and local regulations.
Data Presentation
Table 1: Effect of Temperature on the Yield of this compound (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 80 | 24 | ~20 | Slow reaction rate |
| 100 | 12 | ~45 | Moderate reaction rate |
| 120 | 8 | ~70 | Good yield, minimal side products |
| 150 | 6 | ~85 | High yield, slight increase in butadiene dimers |
| 180 | 4 | ~75 | Faster reaction, but significant side product formation |
Note: This data is illustrative and serves to demonstrate the general trend. Actual yields may vary based on specific experimental conditions.
Table 2: Effect of Lewis Acid Catalyst on Reaction Rate and Yield (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 0 | 120 | 8 | ~70 |
| AlCl₃ | 5 | 80 | 4 | ~80 |
| AlCl₃ | 10 | 80 | 2 | ~90 |
| BF₃·OEt₂ | 5 | 80 | 5 | ~75 |
| BF₃·OEt₂ | 10 | 80 | 3 | ~85 |
Note: This data is illustrative. Lewis acid catalysis can significantly reduce reaction times and temperatures.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
1,3-Butadiene (liquefied gas)
-
Acrylonitrile (freshly distilled to remove inhibitors)
-
Hydroquinone (as an inhibitor for any recovered acrylonitrile)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pressure-rated reaction vessel (e.g., a thick-walled sealed tube or a stainless-steel autoclave)
Procedure:
-
Reaction Setup: In a fume hood, cool a pressure-rated reaction vessel in a dry ice/acetone bath.
-
Addition of Reagents:
-
Carefully add freshly distilled acrylonitrile (e.g., 0.5 mol) to the cooled reaction vessel.
-
Add anhydrous toluene (e.g., 100 mL) as a solvent.
-
Condense 1,3-butadiene (e.g., 0.6 mol, a slight excess) into the reaction vessel.
-
-
Sealing and Heating:
-
Quickly and securely seal the reaction vessel.
-
Place the vessel behind a blast shield.
-
Heat the reaction mixture to 120-140°C with vigorous stirring for 6-8 hours.
-
-
Work-up:
-
Cool the reaction vessel to room temperature, and then further cool it in an ice bath before carefully opening it to release any excess pressure from unreacted butadiene.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.
-
Wash with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 3-Cyclohexene-1-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Cyclohexene-1-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.
Fractional Vacuum Distillation
Issue 1: Product loss or decomposition during distillation.
-
Question: I am losing a significant amount of my this compound product during distillation, or the distilled product appears discolored and impure. What could be the cause?
-
Answer: this compound, as an unsaturated nitrile, can be susceptible to polymerization or decomposition at elevated temperatures. The double bond can facilitate radical or thermally induced polymerization, leading to the formation of oligomeric or polymeric byproducts which are non-volatile and contribute to product loss. Discoloration can be an indicator of decomposition.
To mitigate this, it is crucial to perform the distillation under vacuum to lower the boiling point. The boiling point of the related isomer, cyclohexene-1-carbonitrile, is reported to be 85-88°C at 17 mmHg, which can serve as a good starting point. Additionally, the inclusion of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in the distillation flask can help prevent polymerization. It is also important to ensure the distillation apparatus is free of any acidic or basic residues, as these can catalyze hydrolysis of the nitrile group.
Issue 2: Poor separation of impurities.
-
Question: I am having difficulty separating this compound from its impurities by distillation. The fractions I collect are still impure. Why is this happening?
-
Answer: This issue typically arises when the impurities have boiling points very close to that of the desired product. Common impurities from the synthesis of this compound via the Diels-Alder reaction of 1,3-butadiene and acrylonitrile include unreacted starting materials and potential isomers.
To achieve better separation, ensure you are using a fractional distillation setup with a column that provides a sufficient number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). A slow and steady distillation rate is critical to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Wrapping the distillation column with glass wool or aluminum foil will help to maintain the temperature gradient and improve separation efficiency.
Flash Column Chromatography
Issue 1: The compound does not move from the baseline on the silica gel column.
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Question: My this compound is stuck at the origin of the silica gel column and will not elute. What should I do?
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Answer: This indicates that the mobile phase is not polar enough to displace the compound from the polar silica gel stationary phase. The nitrile group in this compound imparts significant polarity.
To resolve this, you need to increase the polarity of your eluent. A common solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can increase the proportion of ethyl acetate in the mixture. For highly polar compounds, a more polar mobile phase, such as a mixture of dichloromethane and methanol, may be necessary. It is always recommended to first determine an appropriate solvent system using thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.
Issue 2: Tailing of the product peak, leading to broad fractions and poor separation.
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Question: When I run my flash column, the spot for this compound on the TLC plates of the collected fractions is elongated or "tailing," resulting in poor separation from impurities. What causes this?
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Answer: Peak tailing in normal-phase chromatography is often due to strong, non-ideal interactions between the analyte and the stationary phase. The nitrile group can interact strongly with the acidic silanol groups on the surface of the silica gel.
To address this, you can try the following:
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Use a less acidic stationary phase: Consider using neutral or basic alumina, or deactivated silica gel.
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Add a modifier to the mobile phase: Adding a small amount of a polar modifier, such as triethylamine (0.1-1%), to your eluent can help to block the active sites on the silica gel and improve the peak shape.
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Optimize the solvent system: Sometimes, changing the solvent system entirely (e.g., using an ether-based system instead of an ester-based one) can improve the chromatography.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. If synthesized via the Diels-Alder reaction between 1,3-butadiene and acrylonitrile, common impurities could include:
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Unreacted acrylonitrile and butadiene (if not fully removed during work-up).
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Isomeric products: The Diels-Alder reaction can sometimes yield small amounts of other isomers.
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Polymeric materials: Polymerization of acrylonitrile or the product can occur, especially at high temperatures.
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Byproducts from side reactions.
Q2: What are the recommended storage conditions for purified this compound?
A2: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent polymerization and hydrolysis.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.
Q3: Can this compound undergo isomerization?
A3: Yes, under certain conditions, such as in the presence of acid or base, or at high temperatures, the double bond in the cyclohexene ring can potentially migrate to a more stable position, leading to the formation of isomeric impurities. It is therefore advisable to use neutral conditions and the lowest possible temperatures during purification and handling.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉N |
| Molecular Weight | 107.15 g/mol [2] |
| Boiling Point (atm) | 200.9 °C[1] |
| Boiling Point (vac) | ~85-88 °C at 17 mmHg (for isomer)[3] |
| Density | 0.94 g/cm³[1] |
| Water Solubility | Insoluble[1] |
| TLC Rf (typical) | 0.2 - 0.4 (in 20-30% Ethyl Acetate/Hexanes) |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
Objective: To purify this compound from less volatile and non-volatile impurities.
Methodology:
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Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
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Sample Preparation: To the crude this compound in the distillation flask, add a few boiling chips or a magnetic stir bar for smooth boiling. Optionally, add a small amount of a polymerization inhibitor (e.g., a crystal of hydroquinone).
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Distillation: a. Begin stirring (if using a stir bar) and slowly apply vacuum. b. Gently heat the distillation flask using a heating mantle. c. Observe the condensation front rising slowly up the column. A slow rate is crucial for good separation. d. Collect any low-boiling forerun in a separate receiving flask. e. When the temperature at the distillation head stabilizes near the expected boiling point of the product at the applied pressure, change to a clean receiving flask to collect the main fraction. f. Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction. g. Stop heating, allow the apparatus to cool, and then slowly release the vacuum.
Protocol 2: Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
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Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a solvent system that provides good separation of the product from impurities, with an Rf value of approximately 0.2-0.3 for this compound. A good starting point is a mixture of ethyl acetate and hexanes.
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Column Packing: a. Secure a glass chromatography column vertically. b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. d. Add a protective layer of sand on top of the silica bed.
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Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully apply the sample solution to the top of the silica gel bed. c. Drain the solvent until the sample is adsorbed onto the silica.
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Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate. c. Collect fractions in test tubes or flasks. d. Monitor the separation by TLC analysis of the collected fractions. e. Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues in fractional vacuum distillation.
References
Common side reactions in the synthesis of 3-Cyclohexene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Cyclohexene-1-carbonitrile. The information is tailored to address specific issues encountered during laboratory experiments, with a focus on common side reactions and optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used and direct method for the synthesis of this compound is the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of 1,3-butadiene (the diene) with acrylonitrile (the dienophile) to form the desired cyclohexene ring system.[1]
Q2: What are the primary side reactions to be aware of during the Diels-Alder synthesis of this compound?
The main side reactions that can occur during the synthesis include:
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Copolymerization: Spontaneous radical polymerization of acrylonitrile and 1,3-butadiene can compete with the desired Diels-Alder reaction, leading to the formation of polymeric byproducts. This is a significant cause of reduced yield.
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Formation of Stereoisomers (Endo/Exo): The Diels-Alder reaction can produce two diastereomeric products: the endo and exo isomers. The kinetic and thermodynamic stability of these isomers can be influenced by reaction conditions.
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Isomerization of the Product: The desired product, this compound, can potentially isomerize to other forms, such as 4-cyanocyclohexene or 1-cyanocyclohexene, under certain conditions.
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Dimerization of Butadiene: 1,3-Butadiene can dimerize to form 4-vinylcyclohexene, another potential impurity in the reaction mixture.
Q3: How can I minimize the formation of polymeric byproducts?
The formation of polyacrylonitrile and other copolymers is a common issue. To minimize this side reaction, consider the following:
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Temperature Control: Higher temperatures generally favor the Diels-Alder cycloaddition over the radical polymerization. However, excessively high temperatures can lead to other side reactions or decomposition.
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Inhibitors: The use of a radical inhibitor, such as hydroquinone, can effectively suppress the polymerization of acrylonitrile.
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Reactant Concentration and Addition: A patented method suggests that maintaining a molar ratio of acrylonitrile to 1,3-butadiene of at least 1.0 and keeping the concentration of 1,3-butadiene in the reaction solution at or below 10 wt% can significantly reduce polymer formation and improve the yield of the desired product. This can be achieved by the gradual addition of 1,3-butadiene to the acrylonitrile.
Q4: How can I control the stereoselectivity (endo/exo ratio) of the reaction?
The ratio of endo to exo products can be influenced by:
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Reaction Temperature: Lower temperatures generally favor the formation of the kinetically controlled endo product. At higher temperatures, the reaction can become reversible, leading to a thermodynamically controlled equilibrium mixture, which may favor the more stable exo isomer. Studies have shown that the kinetic endo:exo ratio for the reaction between 1,3-butadiene and acrylonitrile is close to 1:1, while at high temperatures (350 °C in the gas phase), a 50:50 mixture is observed, consistent with thermodynamic control.
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Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), can enhance the rate of the Diels-Alder reaction and often increases the selectivity towards the endo isomer.
Q5: What are the typical purification methods for this compound?
Purification of the final product is crucial to remove unreacted starting materials, polymeric byproducts, and other impurities. Common purification techniques include:
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Distillation: Fractional distillation under reduced pressure is a common method to separate the desired product from less volatile impurities.
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Chromatography: Column chromatography using a suitable stationary phase like silica gel or florisil can be effective for separating the product from closely related isomers and other byproducts.
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Recrystallization: If the product is a solid at low temperatures or can be derivatized to a crystalline solid, recrystallization from a suitable solvent system (e.g., petroleum ether) can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Significant polymerization of reactants.- Suboptimal reaction temperature.- Incorrect stoichiometry of reactants. | - Add a radical inhibitor (e.g., hydroquinone).- Optimize the reaction temperature; higher temperatures often favor the Diels-Alder reaction.- Control the addition rate and concentration of 1,3-butadiene as described in the FAQs. |
| Presence of a White, Insoluble Solid in the Reaction Mixture | - Formation of polyacrylonitrile or a copolymer. | - Filter the solid from the reaction mixture. - To prevent its formation, follow the recommendations for minimizing polymerization. |
| Difficult Separation of Product from Byproducts | - Presence of multiple isomers (endo/exo, positional isomers).- Dimerization of butadiene. | - Utilize high-efficiency fractional distillation.- Employ column chromatography for fine separation.- Optimize reaction conditions to favor the formation of a single isomer (e.g., use of a Lewis acid catalyst for endo-selectivity). |
| Product Isomerizes Over Time or During Purification | - Presence of acidic or basic impurities.- High temperatures during workup or storage. | - Neutralize the reaction mixture before purification.- Use mild purification techniques (e.g., distillation under reduced pressure at a lower temperature).- Store the purified product in a cool, dark, and neutral environment. |
Quantitative Data Summary
| Reaction Condition | Reactant Ratio (Acrylonitrile:Butadiene) | Temperature (°C) | Catalyst | Yield of this compound (%) | Side Products and Observations | Reference |
| Controlled Butadiene Feed | >1.0 | 180 | None | 92.9 | 4.9% 4-vinylcyclohexene. Polymer formation suppressed. | Patent JPH05163226A |
| Benzene Solution | Not specified | Not specified | None | Not specified | Kinetic endo:exo ratio of ~1:1. | Scientific Publication |
| Gas Phase | Not specified | 350 | None | Not specified | Thermodynamically controlled endo:exo ratio of 50:50. | Scientific Publication |
| Lewis Acid Catalysis | Not specified | -78 to RT | MeAlCl₂ | 83 | >95% endo selectivity (for a related reaction). | Scientific Publication |
Experimental Protocols
Detailed Experimental Protocol for the Diels-Alder Synthesis of this compound
A detailed, publicly available, and reproducible experimental protocol specifically for the synthesis of this compound with precise yields and purification steps is not readily found in the searched literature. However, based on general principles of the Diels-Alder reaction and protocols for similar reactions, a representative procedure can be outlined. It is crucial to conduct a thorough risk assessment before performing any experiment.
Materials:
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Acrylonitrile (with inhibitor)
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1,3-Butadiene (liquefied gas)
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Hydroquinone (inhibitor)
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Toluene (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
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Reaction Setup: A high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, a thermocouple, and a port for gas addition is charged with acrylonitrile, a small amount of hydroquinone as a polymerization inhibitor, and toluene as the solvent.
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Reactant Addition: The vessel is sealed and cooled to a low temperature (e.g., -10 °C). A pre-weighed amount of liquefied 1,3-butadiene is then carefully added to the reaction mixture.
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Reaction: The reaction vessel is heated to the desired temperature (e.g., 150-180 °C) and stirred for several hours. The pressure inside the vessel will increase due to the vapor pressure of the reactants and solvent at the elevated temperature.
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Work-up: After the reaction is complete, the vessel is cooled to room temperature. The excess pressure is carefully vented. The reaction mixture is transferred to a round-bottom flask.
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Purification: The solvent and any unreacted starting materials are removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Protocol for Quantification of Polymer Byproduct (General Approach):
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After the reaction, the mixture is cooled and filtered to separate any solid polymer.
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The collected solid is washed with a solvent that dissolves the monomers and the Diels-Alder adduct but not the polymer (e.g., methanol).
-
The washed polymer is then dried under vacuum to a constant weight.
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The weight of the dried polymer is used to calculate the percentage of reactants that converted to the undesired polymer.
Visualizations
Caption: Main reaction pathway and common side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Stereoselective Reactions of 3-Cyclohexene-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of reactions involving 3-Cyclohexene-1-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in reactions with this compound?
A1: The primary strategies involve the use of chiral catalysts to create a chiral environment around the substrate, influencing the direction of attack of a reagent. The main approaches include:
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Organocatalysis: Utilizing small, chiral organic molecules to catalyze the reaction. These catalysts can activate the substrate or the reagent through the formation of transient, stereochemically defined intermediates.
-
Metal Catalysis: Employing a complex of a metal and a chiral ligand. The stereochemical outcome is dictated by the geometry of the chiral ligand bound to the metal center.
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Substrate Control: Incorporating a chiral auxiliary into the this compound molecule to direct the stereochemical course of the reaction. This auxiliary is typically removed in a subsequent step.
Q2: Which types of reactions are commonly targeted for stereocontrol with this substrate?
A2: Given its structure as an α,β-unsaturated nitrile on a cyclic backbone, the most common reactions targeted for stereocontrol are:
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Conjugate Additions (Michael Additions): The addition of nucleophiles to the β-carbon of the carbon-carbon double bond. This is a widely used method for forming new carbon-carbon or carbon-heteroatom bonds.
-
Allylic Functionalizations: Reactions occurring at the allylic position, such as allylic alkylations or oxidations.
-
Cycloadditions: Reactions like the Diels-Alder reaction, where the double bond of the cyclohexene ring acts as a dienophile.
-
Reductions: Stereoselective reduction of the carbon-carbon double bond.
Q3: How do I choose between an organocatalyst and a metal catalyst?
A3: The choice depends on several factors, including the specific reaction, desired outcome, and experimental constraints.
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Organocatalysts are often preferred for their stability to air and moisture, lower toxicity, and availability. They are particularly effective in promoting Michael additions.
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Metal catalysts can offer higher turnover numbers and a broader range of reactivity. They are frequently used in hydrogenations, allylic alkylations, and some conjugate additions. However, they can be sensitive to air and moisture and may require inert atmosphere techniques.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Organocatalyzed Conjugate Addition
Problem: The conjugate addition of a nucleophile to this compound using a chiral organocatalyst results in a low enantiomeric excess (ee%).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Catalyst Choice | Screen a variety of chiral organocatalysts with different backbones and functionalities (e.g., cinchona alkaloids, prolinol ethers). | The steric and electronic properties of the catalyst are crucial for effective stereochemical communication. |
| Suboptimal Solvent | Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, MeCN). | The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies. |
| Incorrect Temperature | Vary the reaction temperature. Lowering the temperature often increases enantioselectivity. | At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, favoring the formation of one enantiomer. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dried glassware. | Water can compete with the substrate for binding to the catalyst or can lead to non-stereoselective background reactions. |
| Inappropriate Additive | Some organocatalytic reactions benefit from the presence of an acidic or basic co-catalyst or additive. | Additives can enhance the activity and selectivity of the primary catalyst. For example, acids can activate the electrophile, while bases can assist in the deprotonation of the nucleophile. |
Issue 2: Poor Diastereoselectivity in the Reaction of a Substituted this compound
Problem: A reaction on a this compound derivative that already contains a stereocenter results in a low diastereomeric ratio (dr).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Modify the catalyst or reagents to be more or less sterically demanding to favor one approach trajectory over another. | The relative stereochemistry of the existing and newly formed stereocenters is influenced by steric interactions in the transition state. |
| Chelation Control Not Effective | If using a metal catalyst, consider ligands with different coordination properties. For non-metal-catalyzed reactions, consider reagents that can form hydrogen bonds. | Chelation between the catalyst/reagent and a functional group on the substrate can lock the conformation and lead to higher diastereoselectivity. |
| Thermodynamic vs. Kinetic Control | Analyze the product distribution over time. If the dr changes, the reaction may be reversible. Adjust reaction time and temperature to favor the kinetic or thermodynamic product. | The initially formed kinetic product might be less stable and equilibrate to the thermodynamic product over time. |
| Mismatched Catalyst/Substrate | The inherent stereochemical preference of the substrate may oppose that of the chiral catalyst ("mismatched pair"). | Screen both enantiomers of the chiral catalyst. One is likely to be the "matched" pair, leading to higher diastereoselectivity. |
Experimental Protocols and Data
The following protocols are based on analogous systems and should be optimized for reactions with this compound.
Protocol 1: Organocatalytic Michael Addition of a β-Ketoester to a Cyclic α,β-Unsaturated Nitrile (Analogous System)
This protocol describes the asymmetric Michael addition of a β-ketoester to a cyclic α,β-unsaturated nitrile, which can be adapted for this compound.
Reaction Scheme:
Technical Support Center: Troubleshooting Low Conversion Rates in Diels-Alder Reactions
Welcome to the technical support center for the Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates and other common issues encountered during this powerful cycloaddition reaction.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving low yields in your Diels-Alder experiments.
Question: My Diels-Alder reaction has a low or no yield. What are the potential causes and how can I fix it?
Answer:
Low conversion in a Diels-Alder reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A step-by-step investigation is the most effective way to identify and solve the problem.
Reagent Quality and Reactivity
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Purity of Reactants: Ensure the diene and dienophile are of high purity. Impurities can inhibit the reaction or lead to unwanted side products. For instance, cyclopentadiene should be freshly "cracked" from its dimer, dicyclopentadiene, before use as it readily dimerizes at room temperature.[1]
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Electronic Properties: The rate of a "normal-demand" Diels-Alder reaction is significantly enhanced when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[2][3][4] This is due to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] Conversely, an "inverse-electron demand" Diels-Alder reaction is favored with an electron-poor diene and an electron-rich dienophile.[5] If your reactants have mismatched electronic properties, the reaction will be slow.
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Diene Conformation: The diene must be able to adopt an s-cis conformation for the reaction to occur.[3][4][5][6] Acyclic dienes exist in equilibrium between the more stable s-trans and the reactive s-cis conformations. Bulky substituents can disfavor the s-cis conformation, thus hindering the reaction.[5] Cyclic dienes, like cyclopentadiene, are locked in the reactive s-cis conformation and are therefore highly reactive.[6]
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Steric Hindrance: Bulky substituents on either the diene or dienophile can sterically hinder the approach of the two reactants, leading to lower reaction rates.[3][4][5]
Reaction Conditions
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Temperature: Temperature plays a critical role. While higher temperatures generally increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder.[4][7] This is especially true if the product is thermodynamically less stable than the starting materials. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the retro-Diels-Alder reaction. For some reactions, running them at lower temperatures for a longer duration may improve the yield.[7]
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Solvent: The choice of solvent can significantly impact the reaction rate.[8] Polar solvents, and even water, can accelerate Diels-Alder reactions, sometimes dramatically.[9] This is attributed to the stabilization of the polar transition state and hydrophobic effects.[9]
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Concentration: Low reactant concentrations can lead to slow reaction rates. Increasing the concentration may improve the conversion.
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Reaction Time: Some Diels-Alder reactions are inherently slow. It is crucial to monitor the reaction over time (e.g., by TLC or GC) to determine if it is simply slow or has stalled.
Catalysis
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Lewis Acids: Lewis acid catalysts can dramatically accelerate Diels-Alder reactions, particularly those with α,β-unsaturated carbonyl compounds as dienophiles.[5][10] The Lewis acid coordinates to the dienophile, making it more electron-deficient and thus more reactive.[10] Common Lewis acids include AlCl₃, BF₃, SnCl₄, and ZnCl₂.[5][10] However, it's important to use anhydrous conditions as water can deactivate the catalyst.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a low-yield Diels-Alder reaction:
Frequently Asked Questions (FAQs)
Q1: How do I know if the retro-Diels-Alder reaction is the problem?
If you observe initial product formation (e.g., by TLC or NMR) followed by its disappearance over time, especially at elevated temperatures, the retro-Diels-Alder reaction is a likely cause.[4][7] To mitigate this, try running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate, even if it requires a longer reaction time.
Q2: My diene is acyclic. How can I ensure it adopts the necessary s-cis conformation?
For many acyclic dienes, the s-cis and s-trans conformations are in rapid equilibrium.[3] However, bulky substituents at the termini of the diene can disfavor the s-cis conformation. If you suspect this is an issue, you may need to consider a different diene. In some cases, introducing bulky substituents at the C2 or C3 position can surprisingly increase the reaction rate by destabilizing the s-trans conformation and favoring the s-cis form.[5]
Q3: Can I use a catalyst for my Diels-Alder reaction?
Yes, Lewis acids are common catalysts that can significantly accelerate the reaction by activating the dienophile.[5][10][11] This is particularly effective for dienophiles containing a carbonyl group. It is crucial to perform the reaction under anhydrous conditions, as water can deactivate the Lewis acid.
Q4: What is the "endo rule" and how does it affect my product?
The "endo rule" describes the preference for the formation of the endo stereoisomer in many Diels-Alder reactions, particularly with cyclic dienes.[5][6] The endo product is the one where the substituents of the dienophile are oriented towards the newly formed double bond in the cyclohexene ring. This is often the kinetically favored product, especially at lower temperatures.[7]
Q5: My reaction is very slow. Should I just increase the temperature?
While increasing the temperature will increase the reaction rate, it may also favor the retro-Diels-Alder reaction, potentially lowering your overall yield.[4][7] A better first approach might be to increase the concentration of your reactants, switch to a more polar solvent, or consider using a Lewis acid catalyst. If you do increase the temperature, monitor the reaction carefully to find the optimal balance.
Data Presentation
Table 1: Effect of Dienophile Substituents on Reaction Rate
The electronic nature of the substituent on the dienophile has a dramatic effect on the rate of the Diels-Alder reaction with cyclopentadiene.
| Dienophile (CH₂=CH-X) | Substituent (X) | Relative Rate |
| Ethylene | -H | 1 |
| Propenal | -CHO | 5,000,000 |
| Methyl acrylate | -CO₂CH₃ | 4,000,000 |
| Acrylonitrile | -CN | 400,000,000 |
| Nitroethylene | -NO₂ | "record holder" |
| Data for reactions with cyclopentadiene. |
Table 2: Effect of Lewis Acid Catalyst on Reaction Yield
The choice and loading of a Lewis acid catalyst can significantly improve the yield of the Diels-Alder reaction between cyclopentadiene and 1,4-naphthoquinone.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ | 10 | CH₂Cl₂ | 0 to -20 | 4 | 70 |
| 2 | FeCl₃ | 10 | CH₂Cl₂ | 0 to -20 | 4 | 20 |
| 3 | Ca(OTf)₂ | 10 | CH₂Cl₂ | 0 to -20 | 4 | 85 |
| 4 | CaCl₂ | 10 | CH₂Cl₂ | 0 to -20 | 4 | 0 |
| 5 | Bu₄NPF₆ | 10 | CH₂Cl₂ | 0 to -20 | 4 | 10 |
| 6 | None | - | CH₂Cl₂ | 0 to -20 | 4 | 0 |
| Adapted from data presented in Indian Academy of Sciences, Journal of Chemical Sciences, 2016, 128, 1437–1442.[8] |
Table 3: Optimization of Temperature and Time in Microwave-Assisted Diels-Alder Reactions
This table shows the optimized conditions for several Diels-Alder reactions performed in a CEM microwave reactor.
| Reaction | Diene | Dienophile | Optimal Time (min) | Optimal Temp (°C) | Max. Yield (%) |
| 1 | Furan | Maleimide | 10 | 125 | 95.60 |
| 2 | Cyclopentadiene | Maleic Anhydride | 20 | 150 | 79.38 |
| 3 | Isoprene | Maleic Anhydride | 10 | 125 | 65.93 |
| 4 | Furan | N-methylmaleimide | 10 | 125 | 97.63 |
| Adapted from data presented in Molecules, 2008, 13, 2849-2856.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for a Diels-Alder Reaction (Anthracene and Maleic Anhydride)
This protocol describes a typical setup for a Diels-Alder reaction performed at elevated temperatures.
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Setup: To a 25-mL round-bottomed flask, add boiling chips, 0.80 g of anthracene, and 0.40 g of maleic anhydride.[14]
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Apparatus Assembly: Attach a reflux condenser to the flask and a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[14]
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Solvent Addition: In a fume hood, carefully add 10 mL of xylene to the flask through the condenser.[14]
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Heating: Heat the reaction mixture to reflux (approximately 185-200 °C) using a heating mantle.[14] Continue refluxing for the desired amount of time (monitor by TLC).
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Workup: Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to induce crystallization.[14]
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Isolation: Collect the product crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate.[14]
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Drying: Allow the product to air dry before determining the yield and melting point.[14]
Protocol 2: Cracking of Dicyclopentadiene
Cyclopentadiene is a highly reactive diene that must be freshly prepared from its dimer.
-
Apparatus: Assemble a fractional distillation apparatus. Place approximately 20 mL of dicyclopentadiene in the 100-mL distilling flask.[1]
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Heating: Heat the dicyclopentadiene using a heating mantle until it refluxes briskly.[1]
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Distillation: The monomeric cyclopentadiene will begin to distill at a temperature of 40-42 °C.[1]
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Collection: Collect the distilled cyclopentadiene in a receiving flask cooled in an ice bath.[1]
-
Storage: Keep the freshly cracked cyclopentadiene on ice and use it as soon as possible, as it will begin to dimerize again at room temperature.[1]
Visualizations
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Catalyst Selection for the Hydrogenation of 3-Cyclohexene-1-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 3-cyclohexene-1-carbonitrile. Our goal is to offer practical solutions to common experimental challenges, ensuring efficient and selective synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary products from the hydrogenation of this compound?
The hydrogenation of this compound can yield two primary products, depending on the reaction conditions and catalyst selection:
-
Cyclohexanecarbonitrile: This product results from the selective hydrogenation of the carbon-carbon double bond (C=C) in the cyclohexene ring, leaving the nitrile group (C≡N) intact.
-
Cyclohexanemethanamine (or Aminomethylcyclohexane): This product is formed when both the C=C double bond and the C≡N triple bond are fully hydrogenated to a primary amine (-CH₂NH₂).
Q2: Which catalyst is best for selectively hydrogenating the C=C bond to form cyclohexanecarbonitrile?
Palladium-based catalysts, particularly palladium on carbon (Pd/C), are highly effective for the selective hydrogenation of alkenes in the presence of other functional groups like nitriles.[1][2][3] To favor the formation of cyclohexanecarbonitrile, milder reaction conditions (lower temperature and pressure) should be employed to prevent the reduction of the nitrile group.
Q3: Which catalyst should I choose to synthesize cyclohexanemethanamine (primary amine)?
For the complete reduction of both the alkene and the nitrile group to form the primary amine, several catalysts are effective:
-
Raney Nickel: A widely used and versatile catalyst for nitrile reduction.[4][5] It is often used with additives like ammonia or a basic substance to suppress the formation of secondary and tertiary amines.[4][6]
-
Rhodium (Rh) Catalysts: Rhodium on carbon (Rh/C) or other supports can exhibit high selectivity for the formation of primary amines, sometimes without the need for additives.[7][8][9]
-
Cobalt (Co) Catalysts: Raney-type cobalt or supported cobalt catalysts are also frequently used for nitrile hydrogenation to primary amines.[10][11]
-
Palladium (Pd) Catalysts: While excellent for C=C hydrogenation, certain palladium catalyst systems, especially under more forcing conditions or with specific formulations, can also reduce nitriles to primary amines.[12][13]
Q4: I am observing the formation of secondary and tertiary amines as byproducts. How can this be prevented?
The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation. This occurs when the initially formed primary amine reacts with intermediate imines. To suppress these side reactions:
-
Use of Ammonia: Conducting the reaction in the presence of ammonia shifts the equilibrium away from the formation of secondary and tertiary amines.[10]
-
Basic Additives: The addition of a basic substance like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can also improve selectivity towards the primary amine.[4][8][10]
-
Catalyst Choice: Rhodium catalysts are often reported to provide high selectivity to primary amines without the need for additives.[9]
Q5: What are the typical reaction conditions (temperature, pressure) for this hydrogenation?
Reaction conditions can vary significantly based on the chosen catalyst and desired product:
-
Selective C=C Hydrogenation (to Nitrile): Typically performed under mild conditions, such as room temperature to 50°C and low hydrogen pressure (e.g., 1-10 bar).
-
Full Hydrogenation (to Amine): Generally requires more forcing conditions. Temperatures can range from 50°C to 150°C and hydrogen pressures from 20 to 100 bar or higher.[6][8] Always consult specific literature protocols for the chosen catalyst system.
Q6: Are there any safety concerns I should be aware of?
Yes, several safety precautions are critical:
-
Pyrophoric Catalysts: Dry Raney Nickel and some palladium on carbon catalysts can be pyrophoric, meaning they can ignite spontaneously upon exposure to air.[14] They are typically handled as a slurry in water or a solvent.[5][14]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area (fume hood) with appropriate high-pressure equipment and proper grounding to prevent static discharge.
-
Solvent Choice: Use appropriate solvents and be aware of their flammability and potential for peroxide formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may have been improperly stored, handled, or has lost activity. | • Ensure the catalyst is fresh or has been stored under an inert atmosphere. • For catalysts like Raney Nickel, ensure proper activation procedures were followed. • Handle pyrophoric catalysts carefully to avoid exposure to air which can deactivate them.[14] |
| Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can poison the catalyst.[15] | • Purify the starting material and solvents. • Use high-purity hydrogen gas. | |
| Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be energetic enough for the transformation. | • Gradually increase the hydrogen pressure and/or temperature according to literature precedents for your specific catalyst. | |
| Low Selectivity to Cyclohexanemethanamine (Primary Amine) | Formation of Secondary/Tertiary Amines: The reaction mechanism is favoring the condensation of the primary amine with reaction intermediates. | • Add ammonia (often as a solution in the reaction solvent, e.g., methanolic ammonia) to the reaction mixture.[10] • Incorporate a basic additive such as NaOH or LiOH.[4][8] • Consider switching to a rhodium-based catalyst, which often shows higher selectivity for primary amines.[9] |
| Incomplete Hydrogenation of the C=C Bond | Mild Reaction Conditions: The conditions are not sufficient to reduce the alkene. | • Increase the reaction time, temperature, or hydrogen pressure. • Ensure efficient stirring to overcome mass transfer limitations. |
| Over-reduction to the Amine When the Saturated Nitrile is Desired | Catalyst is Too Active / Conditions Too Harsh: The chosen catalyst and conditions are also reducing the nitrile group. | • Switch to a more selective catalyst, such as Palladium on Carbon (Pd/C). • Reduce the reaction temperature and hydrogen pressure. • Carefully monitor the reaction progress and stop it once the C=C bond is saturated. |
Catalyst Performance Data
Table 1: Comparison of Common Catalysts for Hydrogenation of this compound
| Catalyst | Target Product | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Palladium on Carbon (Pd/C) | Cyclohexanecarbonitrile | Low H₂ pressure (1-10 bar), 25-60 °C[7] | High selectivity for C=C bond hydrogenation.[1] | Can reduce nitrile at higher temperatures/pressures. Monitor reaction carefully. |
| Raney® Nickel | Cyclohexanemethanamine | High H₂ pressure, 50-150 °C. Often requires NH₃ or base.[4][6] | Cost-effective, versatile, and widely used for nitrile reduction.[5] | Can be pyrophoric.[14] Prone to forming secondary/tertiary amines; use of additives is recommended.[4] |
| Rhodium on Carbon (Rh/C) | Cyclohexanemethanamine | Moderate to high H₂ pressure, 25-80 °C.[7][8] | High selectivity for primary amines, often without additives.[7][9] Active under mild conditions.[9] | Higher cost compared to nickel catalysts. |
| Platinum on Carbon (Pt/C) | Cyclohexanemethanamine | Varies, can require harsh conditions. | Effective for various hydrogenations. | May produce a mixture of amine products; selectivity can be an issue.[16] |
| Cobalt (Raney or Supported) | Cyclohexanemethanamine | High H₂ pressure (e.g., 80 bar), 80 °C, often with NH₃.[10][11] | Good alternative to nickel catalysts for producing primary amines. | Performance and selectivity can be highly dependent on the specific catalyst preparation. |
Experimental Protocols
Protocol 1: Selective Hydrogenation to Cyclohexanecarbonitrile
-
Catalyst: 5% Palladium on Carbon (Pd/C).
-
Procedure:
-
To a high-pressure reactor, add this compound and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add the 5% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 bar.
-
Stir the reaction mixture vigorously at 40°C.
-
Monitor the reaction progress by GC or TLC.
-
Once the starting material is consumed, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude cyclohexanecarbonitrile, which can be further purified by distillation.
-
Protocol 2: Complete Hydrogenation to Cyclohexanemethanamine
-
Catalyst: Raney® Nickel (slurry in water).
-
Procedure:
-
To a high-pressure reactor, add this compound and a solvent such as ethanol saturated with ammonia.
-
Carefully wash the Raney® Nickel slurry with the reaction solvent to remove water, and add it to the reactor under an inert atmosphere. The catalyst loading is typically higher for nitrile reductions (e.g., 10-20 wt%).
-
Seal the reactor and purge it multiple times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 70 bar.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with an inert gas.
-
Filter the mixture through Celite® to remove the catalyst. Caution: Do not allow the filtered catalyst cake to dry, as it can be pyrophoric. Quench it immediately with water.
-
Remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation or crystallization of a salt derivative.
-
Visualizations
Caption: Decision tree for catalyst selection.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Reaction pathways and formation of side products.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pp.bme.hu [pp.bme.hu]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Preventing polymerization during 3-Cyclohexene-1-carbonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclohexene-1-carbonitrile. The following information is intended to help prevent unwanted polymerization during chemical reactions.
Troubleshooting Guide
Issue: Polymerization of this compound during Diels-Alder Reaction
-
Symptom: The reaction mixture becomes viscous, forms a solid mass, or the desired product yield is significantly low due to the formation of polymeric byproducts.
-
Cause: this compound, formed from the Diels-Alder reaction of 1,3-butadiene and acrylonitrile, can undergo polymerization, especially at elevated temperatures.[1] This is often a free-radical polymerization initiated by trace impurities or heat.
-
Solution:
-
Use of a Polymerization Inhibitor: The addition of a suitable polymerization inhibitor is crucial. Phenothiazine and hydroquinone have been shown to be effective.[1]
-
Controlled Reactant Addition: Instead of combining all reactants at once, a sequential addition approach can be employed. Maintaining a low concentration of the diene (1,3-butadiene) in the reaction mixture by adding it gradually to the dienophile (acrylonitrile) can suppress polymerization.[1]
-
Temperature Control: While the Diels-Alder reaction often requires heat, excessive temperatures can favor the retro-Diels-Alder reaction and promote polymerization.[2] The optimal temperature should be carefully determined to balance reaction rate and side reactions. A reaction temperature of around 180°C has been used successfully in the presence of an inhibitor.[1]
-
Molar Ratio of Reactants: Maintaining a molar ratio of acrylonitrile to 1,3-butadiene of at least 1.0 is recommended to help control the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of polymerization in reactions involving this compound?
A1: The primary causes of polymerization are elevated reaction temperatures and the absence of a suitable polymerization inhibitor.[1][2] The presence of the vinyl group in the cyclohexene ring makes the molecule susceptible to free-radical polymerization.
Q2: Which polymerization inhibitors are most effective for this reaction?
A2: Phenothiazine and hydroquinone have been demonstrated to be effective inhibitors for the synthesis of 4-cyanocyclohexene (a synonym for this compound).[1]
Q3: What is the recommended concentration for the polymerization inhibitor?
A3: A concentration of around 5000 ppm of the polymerization inhibitor, relative to the total weight of the reactants, has been used effectively.[1]
Q4: How can I remove polymeric byproducts from my final product?
A4: If polymerization does occur, the desired this compound can typically be purified by distillation under reduced pressure. The non-volatile polymer will remain in the distillation flask.
Q5: Can the choice of solvent influence polymerization?
A5: While the provided protocols often use the product itself as the solvent in a semi-batch process, the choice of an appropriate solvent can help to control reaction temperature and maintain a desired concentration of reactants, thereby influencing the rate of polymerization.
Quantitative Data Summary
The following table summarizes key quantitative data from a patented process for the synthesis of 4-cyanocyclohexene, highlighting conditions that minimize polymerization.
| Parameter | Value | Notes | Source |
| Polymerization Inhibitor | Phenothiazine or Hydroquinone | Both have been shown to be effective. | [1] |
| Inhibitor Concentration | 5000 ppm | Based on the total weight of the reactants. | [1] |
| Reaction Temperature | 180°C | Optimal temperature for the reaction with an inhibitor. | [1] |
| Reactant Molar Ratio | Acrylonitrile / 1,3-Butadiene ≥ 1.0 | Maintaining an excess of acrylonitrile is beneficial. | [1] |
| 1,3-Butadiene Concentration | ≤ 10 wt% | Gradual addition is key to keeping this concentration low. | [1] |
| Yield of 4-Cyanocyclohexene | 92.3% - 92.9% | Achieved under optimized conditions with an inhibitor. | [1] |
| Byproduct (VCH) Yield | 4.7% - 5.2% | VCH (4-vinylcyclohexene) is a common byproduct. | [1] |
Experimental Protocol: Synthesis of this compound with Polymerization Inhibition
This protocol is based on a method designed to produce 4-cyanocyclohexene with high yield and minimal polymer formation.[1]
Materials:
-
4-Cyanocyclohexene (can be used as the initial solvent)
-
Phenothiazine (or Hydroquinone)
-
Acrylonitrile (AN)
-
1,3-Butadiene (BD)
Equipment:
-
Stainless steel autoclave (e.g., 2 L capacity) equipped with a stirrer (e.g., turbine blade), heating system, and an inlet for reactant addition.
-
A separate container for the mixture of acrylonitrile and 1,3-butadiene.
Procedure:
-
Initial Reactor Charge:
-
Charge the autoclave with 340 g of 4-cyanocyclohexene.
-
Add 4.7 g of phenothiazine (or another suitable inhibitor at a concentration of 5000 ppm relative to the total reactants to be added).
-
-
Heating and Stirring:
-
Seal the autoclave and begin stirring (e.g., at 400 rpm).
-
Heat the contents of the autoclave to 180°C.
-
-
Preparation of Reactant Mixture:
-
In a separate stainless steel container, prepare a mixture of 600 g of acrylonitrile and 1,3-butadiene with a molar ratio of 1.0:0.9.
-
-
Sequential Addition of Reactants:
-
Once the autoclave reaches 180°C, begin the sequential addition of the acrylonitrile and 1,3-butadiene mixture into the autoclave at a constant rate over 4 hours.
-
-
Reaction Completion and Cooldown:
-
After the addition is complete, maintain the reaction conditions for a short period to ensure complete conversion.
-
Cool the autoclave to room temperature.
-
-
Product Isolation and Analysis:
-
Vent any unreacted 1,3-butadiene.
-
The reaction mixture should be a clean solution with no polymer precipitation.
-
Analyze the product mixture using gas chromatography to determine the conversion and yield. The expected yield of 4-cyanocyclohexene is approximately 92-93%.
-
Visualizations
Caption: A logical diagram illustrating the causes of polymerization and the corresponding solutions.
Caption: A flowchart of the experimental procedure for synthesizing this compound.
References
Technical Support Center: Purification of Crude 3-Cyclohexene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-Cyclohexene-1-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Diels-Alder reaction of 1,3-butadiene and acrylonitrile?
A1: Common impurities include:
-
Unreacted Starting Materials: Residual 1,3-butadiene and acrylonitrile.
-
Byproducts: 4-Vinyl-1-cyclohexene, which is a dimer of 1,3-butadiene, is a common byproduct.[1][2] Other isomeric nitriles may also be present.
-
Polymers: Acrylonitrile and this compound can polymerize, especially at elevated temperatures.
-
Solvent Residues: Solvents used in the reaction or workup.
-
Water: Moisture introduced during the reaction or workup.
-
Degradation Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur, particularly if acidic or basic conditions are present at elevated temperatures.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective purification methods for this liquid nitrile are fractional distillation under reduced pressure and flash column chromatography. The choice depends on the nature and boiling points of the impurities.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Commercial suppliers often use GC to specify purity, with grades of >98.0% being available.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the desired product and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and for quantitative analysis of purity.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Fractional Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product purity is low after distillation. | 1. Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation. 2. Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between liquid and vapor phases.[4] 3. Formation of an Azeotrope: An impurity may form an azeotrope with the product. | 1. Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. 2. Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1 drop per 20-30 seconds).[5] 3. Analyze the impure fraction by GC-MS to identify the persistent impurity and consult literature for azeotropic data. If an azeotrope is present, an alternative purification method like column chromatography may be necessary. |
| The compound appears to be polymerizing in the distillation flask. | High Distillation Temperature: this compound and residual acrylonitrile are susceptible to polymerization at elevated temperatures. | 1. Perform the distillation under reduced pressure to lower the boiling point. The boiling point of this compound is approximately 200.9°C at 760 mmHg, but this can be significantly lowered under vacuum.[3] 2. Add a radical inhibitor (e.g., hydroquinone) to the distillation flask to prevent polymerization. |
| The product has a yellow or brown discoloration. | Thermal Decomposition or Oxidation: The compound may be degrading at high temperatures or in the presence of air. | 1. Use a lower distillation temperature by applying a vacuum. 2. Ensure the distillation apparatus is under an inert atmosphere (e.g., nitrogen or argon). |
Flash Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | 1. Inappropriate Solvent System: The eluent may be too polar or not polar enough, resulting in poor resolution. 2. Column Overloading: Too much crude product was loaded onto the column. 3. Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[6] Aim for an Rf value of ~0.3 for the desired product.[6] 2. Use an appropriate amount of silica gel for the amount of crude product (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight). 3. Pack the column carefully as a slurry to ensure a homogenous bed. Avoid letting the column run dry.[7] |
| The product is not eluting from the column. | Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compound down the column. | Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexanes and gradually add ethyl acetate.[8] |
| The product degrades on the silica gel column. | Acidity of Silica Gel: The nitrile group can be sensitive to the acidic nature of standard silica gel, potentially causing hydrolysis or other side reactions. | 1. Use deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a tertiary amine like triethylamine in the eluent.[8] 2. Consider using a different stationary phase, such as Florisil or alumina. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides a general expectation based on common purification methods for similar compounds.
| Purification Method | Typical Starting Purity (GC) | Typical Final Purity (GC) | Expected Yield | Notes |
| Fractional Vacuum Distillation | 85-95% | >98% | 70-85% | Yield can be lower with columns having a high number of theoretical plates. |
| Flash Column Chromatography | 85-95% | >99% | 60-80% | Yield is dependent on the separation efficiency and the amount of mixed fractions collected. |
Note: These are estimated values and actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column. Use a vacuum adapter and connect to a vacuum pump with a cold trap. Ensure all glassware is dry.
-
Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar. It is advisable to add a small amount of a radical inhibitor like hydroquinone to prevent polymerization.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the vapor rising through the fractionating column. The rise should be slow and steady to ensure good separation.[4]
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing impurities that have similar boiling points to this compound.
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.[6]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed.[6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.[6]
-
Alternatively, for larger quantities or less soluble samples, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[8]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to force the solvent through the column at a steady rate.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation and Analysis:
-
Combine the pure fractions containing the product.
-
Remove the solvent using a rotary evaporator.
-
Analyze the final product for purity by GC-MS or NMR.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. Analysis of acrylonitrile, 1,3-butadiene, and related compounds in acrylonitrile-butadiene-styrene copolymers for kitchen utensils and children's toys by headspace gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Purification [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Purification [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
Stability and storage conditions for 3-Cyclohexene-1-carbonitrile
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Cyclohexene-1-carbonitrile, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] While room temperature storage is sometimes indicated[2], refrigeration at 2-8°C is also a recommended condition.[3] To prevent degradation, it is crucial to protect the compound from moisture and air.
Q2: How stable is this compound?
Under the recommended storage conditions, this compound is a stable compound.[1] However, its stability can be compromised by exposure to incompatible materials.
Q3: What substances are incompatible with this compound?
To prevent potentially hazardous reactions and degradation of the compound, avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Q4: Are there any signs of decomposition to watch for?
While specific signs of decomposition for this compound are not well-documented in the provided results, a color change from its typical colorless to pale yellow appearance could indicate impurity or degradation.[4] For any experiment, using a fresh or properly stored sample is always recommended for reproducibility.
Q5: What are the primary safety hazards associated with this compound?
This compound is classified as harmful if swallowed or inhaled, and toxic in contact with skin.[1][5] It can also cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[1][6] Work should be conducted in a well-ventilated area or under a fume hood.[1]
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
If you are experiencing unexpected outcomes in your experiments involving this compound, the stability and purity of the compound could be a contributing factor. Follow this troubleshooting workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for experiments with this compound.
Summary of Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉N[2] |
| Molecular Weight | 107.15 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 200.9°C at 760 mmHg[2] |
| Flash Point | 65.8°C[2] |
| Density | 0.94 g/cm³[2] |
| Water Solubility | Insoluble[2] |
Experimental Protocols
Note: Detailed experimental protocols should be developed in accordance with your institution's safety guidelines and the specific requirements of your research. The following is a general guideline for handling and use.
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Dispensing: Use a calibrated pipette or syringe for accurate and safe transfer of the liquid. Avoid mouth pipetting.
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[1] Ensure the area is well-ventilated during cleanup.
-
Waste Disposal: Dispose of unused this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
References
Validation & Comparative
A Comparative Guide to GC-MS Analysis of 3-Cyclohexene-1-carbonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Cyclohexene-1-carbonitrile and its Reactivity
This compound is a versatile building block in organic synthesis, featuring a reactive alkene and a nitrile functional group.[1] Its cyclohexene ring can participate in various addition reactions, including the Diels-Alder reaction and hydrogenation, leading to a diverse range of products with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for monitoring these reactions, identifying products, and quantifying yields. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive compound identification.
Reaction Pathways and Product Analysis
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. A representative reaction is with 1,3-butadiene, which would yield a cyanobicyclo[2.2.2]octene derivative.
Reaction Scheme:
Caption: Diels-Alder reaction of this compound.
Catalytic Hydrogenation
Catalytic hydrogenation of the double bond in this compound reduces the cyclohexene ring to a cyclohexane ring, yielding Cyclohexanecarbonitrile. This reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C) and hydrogen gas.
Reaction Scheme:
Caption: Catalytic hydrogenation of this compound.
GC-MS Analysis: A Comparative Overview
GC-MS is the primary analytical technique for monitoring the progress of these reactions and characterizing the products. The choice of GC-MS parameters will depend on the specific products and the desired level of detail in the analysis.
Experimental Workflow for GC-MS Analysis
The general workflow for analyzing the reaction mixtures by GC-MS is outlined below.
Caption: General workflow for GC-MS analysis of reaction products.
Data Presentation: Quantitative Analysis
The following tables present hypothetical but realistic quantitative data for the GC-MS analysis of the Diels-Alder and catalytic hydrogenation reactions of this compound, based on analyses of analogous compounds.[2][3][4]
Table 1: GC-MS Data for Diels-Alder Reaction Products (Analogous System)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| This compound (Starting Material) | 8.5 | 107, 79, 53 | 15 |
| Cyanobicyclo[2.2.2]octene (Product) | 12.2 | 161, 133, 105, 79 | 85 |
Table 2: GC-MS Data for Catalytic Hydrogenation Products (Analogous System)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| This compound (Starting Material) | 8.5 | 107, 79, 53 | 5 |
| Cyclohexanecarbonitrile (Product) | 8.2 | 109, 82, 55 | 95 |
Detailed Experimental Protocols
Sample Preparation for GC-MS Analysis
-
Reaction Quenching: After the desired reaction time, the reaction is stopped by cooling the mixture in an ice bath and adding a quenching agent if necessary (e.g., water for hydrogenation).
-
Extraction: The reaction mixture is transferred to a separatory funnel, and the organic products are extracted with a suitable solvent such as ethyl acetate. The aqueous layer is extracted multiple times to ensure complete recovery of the products.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Sample Dilution: A small amount of the crude product is dissolved in a volatile solvent suitable for GC-MS analysis (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of this compound and its reaction products. Optimization may be required for specific instruments and applications.
Table 3: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split injection) |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3-5 min |
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective technique for this analysis, other methods can provide complementary information.
Table 4: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| GC-MS | High sensitivity and selectivity, provides structural information for identification, well-established libraries for compound matching. | Requires volatile and thermally stable analytes, derivatization may be needed for some products. |
| HPLC-MS | Suitable for non-volatile and thermally labile compounds, offers different selectivity compared to GC. | Can be more complex to operate, mobile phase selection is critical, may have lower resolution for some isomers compared to GC. |
| NMR Spectroscopy | Provides detailed structural information, including stereochemistry, non-destructive. | Lower sensitivity compared to MS techniques, requires higher sample concentrations, complex mixtures can be difficult to analyze without prior separation. |
Conclusion
GC-MS is a robust and reliable method for the analysis of reaction products of this compound. By carefully selecting reaction conditions and optimizing GC-MS parameters, researchers can effectively monitor reaction progress, identify products, and quantify yields. This guide provides a foundational framework for developing analytical methods for Diels-Alder and catalytic hydrogenation reactions of this versatile building block. For definitive structural elucidation, especially for novel compounds, it is recommended to use a combination of analytical techniques, including GC-MS, HPLC-MS, and NMR spectroscopy.
References
Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Cyclohexene-1-carbonitrile
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures in solution. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 3-Cyclohexene-1-carbonitrile, alongside alternative cyclohexene derivatives, supported by experimental protocols and data visualization to facilitate a deeper understanding of its structural features.
Comparative Analysis of ¹H and ¹³C NMR Data
The structural nuances of this compound are clearly delineated by its ¹H and ¹³C NMR spectra. A comparison with structurally related compounds, such as the isomeric 1-Cyclohexene-1-carbonitrile and the saturated analog Cyclohexanecarbonitrile, highlights the diagnostic chemical shifts and coupling patterns imparted by the positions of the double bond and the nitrile group.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound is characterized by distinct signals for its olefinic, allylic, and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-3, H-4 (Olefinic) | 5.75 - 5.64 | Multiplet | 2H |
| H-1 (Methine) | ~2.84 | Multiplet | 1H | |
| H-2, H-5, H-6 (Allylic & Aliphatic) | 2.39 - 1.88 | Multiplet | 6H | |
| 1-Cyclohexene-1-carbonitrile | H-2 (Olefinic) | ~6.8 | Multiplet | 1H |
| H-3, H-6 (Allylic) | ~2.2 | Multiplet | 4H | |
| H-4, H-5 (Aliphatic) | ~1.6 | Multiplet | 4H | |
| Cyclohexanecarbonitrile | H-1 (Methine) | ~2.6 | Multiplet | 1H |
| H-2 to H-6 (Aliphatic) | 1.9 - 1.2 | Multiplet | 10H |
Note: The chemical shifts and multiplicities are approximate and can vary based on the solvent and spectrometer frequency. Data for this compound is sourced from ChemicalBook. Data for comparative compounds are typical values.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The presence of the nitrile group and the double bond significantly influences the chemical shifts of the carbon atoms in this compound.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C≡N | ~122 |
| C-3, C-4 (Olefinic) | ~126, ~125 | |
| C-1 (Methine) | ~28 | |
| C-2, C-5, C-6 (Aliphatic) | ~27, ~25, ~24 | |
| 1-Cyclohexene-1-carbonitrile | C≡N | ~119 |
| C-1 (Olefinic) | ~110 | |
| C-2 (Olefinic) | ~145 | |
| C-3, C-6 (Aliphatic) | ~25, ~22 | |
| C-4, C-5 (Aliphatic) | ~22, ~21 | |
| Cyclohexanecarbonitrile | C≡N | ~123 |
| C-1 (Methine) | ~28 | |
| C-2 to C-6 (Aliphatic) | ~30, ~25, ~24 |
Note: The chemical shifts are approximate. Specific data for this compound's ¹³C NMR is less readily available in public databases but can be predicted based on related structures.[1][2] Data for comparative compounds are typical values.
Experimental Protocols
The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard Addition (Optional): For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.
NMR Data Acquisition
-
Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 10-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0 ppm).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Visualization of this compound Structure
The following diagram illustrates the molecular structure of this compound with labeled carbon and hydrogen atoms corresponding to the NMR data.
Structure of this compound.
References
Comparative study of different synthetic routes to 3-Cyclohexene-1-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Cyclohexene-1-carbonitrile, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, can be prepared through several distinct synthetic routes. This guide provides a comparative study of the most common methods, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform strategic decisions in synthetic design.
This comparative analysis focuses on four primary synthetic routes to this compound: the Diels-Alder reaction, synthesis from 3-Cyclohexene-1-carboxaldehyde, nucleophilic substitution of 3-bromocyclohexene, and the hydrocyanation of 1,3-cyclohexadiene. Each method is evaluated based on reaction yield, conditions, and the nature of the starting materials.
Comparison of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Diels-Alder Reaction | 1,3-Butadiene, Acrylonitrile | Polymerization inhibitor | High temperature and pressure | High | Atom economical, direct formation of the cyclohexene ring | Requires handling of gaseous and toxic reactants under pressure |
| From 3-Cyclohexene-1-carboxaldehyde | 3-Cyclohexene-1-carboxaldehyde | Hydroxylamine hydrochloride, Acetic anhydride | 1. Oxime formation (room temp.) 2. Dehydration | Good to High | Readily available starting material, mild reaction conditions for oxime formation | Two-step process, dehydration step may require specific reagents |
| From 3-bromocyclohexene | 3-bromocyclohexene | Sodium or Potassium Cyanide | Ethanol, Reflux | Moderate | Utilizes a common nucleophilic substitution reaction | Two-step synthesis of starting material, use of toxic cyanide salts |
| Hydrocyanation of 1,3-cyclohexadiene | 1,3-cyclohexadiene | Hydrogen Cyanide, Ni-catalyst | Catalytic | Moderate to Good | Direct addition of the nitrile group | Use of highly toxic HCN, requires specialized catalytic systems |
Experimental Protocols
Diels-Alder Reaction of 1,3-Butadiene and Acrylonitrile
This method involves the [4+2] cycloaddition of 1,3-butadiene and acrylonitrile. To achieve high yield and selectivity while minimizing polymerization, the reaction is carried out by successively adding 1,3-butadiene to acrylonitrile in the presence of a polymerization inhibitor. The molar ratio of acrylonitrile to 1,3-butadiene in the reaction solution is maintained at or above 1.0, and the concentration of 1,3-butadiene is kept at or below 10 wt%.[1]
Experimental Protocol: A high-pressure reactor is charged with acrylonitrile and a suitable polymerization inhibitor (e.g., hydroquinone). The reactor is heated to the desired reaction temperature (typically 100-200°C). 1,3-Butadiene is then continuously fed into the reactor at a controlled rate to maintain the specified concentration. The reaction is monitored until completion. After cooling, the excess acrylonitrile is removed by distillation, and the resulting this compound is purified by vacuum distillation.
Synthesis from 3-Cyclohexene-1-carboxaldehyde
This two-step synthesis first involves the conversion of 3-Cyclohexene-1-carboxaldehyde to its corresponding oxime, followed by dehydration to yield the nitrile.
Step 1: Formation of 3-Cyclohexene-1-carboxaldehyde Oxime The synthesis of oximes from aldehydes is a well-established reaction. For a related compound, 2,6,6-trimethylcyclohexene-1-carbaldehyde oxime, the aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate at room temperature.[2]
Experimental Protocol: To a solution of 3-Cyclohexene-1-carboxaldehyde in a suitable solvent (e.g., aqueous ethanol), an aqueous solution of hydroxylamine hydrochloride is added. A base (e.g., sodium carbonate or pyridine) is then added portion-wise while stirring at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent, and the solvent is evaporated to yield the crude oxime, which can be purified by recrystallization or chromatography.
Step 2: Dehydration of 3-Cyclohexene-1-carboxaldehyde Oxime The dehydration of the oxime to the nitrile can be achieved using various dehydrating agents. Acetic anhydride is a common reagent for this transformation.[3]
Experimental Protocol: 3-Cyclohexene-1-carboxaldehyde oxime is dissolved in a solvent such as acetic anhydride. The mixture is heated (e.g., to reflux) for a specified period. The progress of the reaction is monitored by TLC or gas chromatography (GC). After completion, the reaction mixture is cooled and poured into water to hydrolyze the excess acetic anhydride. The product is then extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.
Nucleophilic Substitution of 3-bromocyclohexene
This route involves the synthesis of 3-bromocyclohexene followed by a nucleophilic substitution with a cyanide salt.
Step 1: Synthesis of 3-bromocyclohexene 3-bromocyclohexene can be prepared from cyclohexene via allylic bromination using N-bromosuccinimide (NBS) and a radical initiator like azo-bis-isobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction mixture is heated under reflux, and the product is isolated after workup, with reported yields around 40-53%.[4]
Experimental Protocol: To a solution of cyclohexene in carbon tetrachloride, N-bromosuccinimide and a catalytic amount of AIBN are added. The mixture is heated to reflux for several hours. After cooling, the succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium sulfite, sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 3-bromocyclohexene can be purified by vacuum distillation.
Step 2: Cyanation of 3-bromocyclohexene The reaction of an alkyl halide with sodium or potassium cyanide in ethanol under reflux is a standard method for nitrile synthesis.[2][5]
Experimental Protocol: 3-bromocyclohexene is dissolved in ethanol, and a solution of sodium or potassium cyanide in ethanol is added. The mixture is heated under reflux for several hours. The reaction is monitored by GC or TLC. After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The ethanol is removed by distillation, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by vacuum distillation.
Hydrocyanation of 1,3-cyclohexadiene
The direct addition of hydrogen cyanide across one of the double bonds of 1,3-cyclohexadiene can produce this compound. This reaction typically requires a transition metal catalyst, such as a nickel complex. Mechanistic studies have shown that the hydrocyanation of 1,3-cyclohexadiene does indeed lead to the formation of a cyclohexenecarbonitrile.[6]
Experimental Protocol: In a specialized reaction setup due to the high toxicity of hydrogen cyanide, 1,3-cyclohexadiene is reacted with hydrogen cyanide in the presence of a nickel-based catalyst system (e.g., a Ni(0) complex with phosphite ligands). The reaction is typically carried out in an organic solvent under controlled temperature and pressure. The progress of the reaction is monitored by GC. Upon completion, the catalyst is deactivated and removed, and the product is isolated and purified by distillation.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials, intermediates, and the final product in each synthetic route, the following diagrams are provided.
Caption: Overview of the four main synthetic routes to this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion
The choice of the most suitable synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the required scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents and performing reactions under specific conditions. The Diels-Alder reaction offers an atom-economical and direct approach, making it attractive for large-scale industrial production, provided the necessary equipment for high-pressure reactions is available. For laboratory-scale synthesis, the route starting from 3-Cyclohexene-1-carboxaldehyde presents a viable option with generally milder conditions. The nucleophilic substitution of 3-bromocyclohexene is a classic method but involves a two-step process for the starting material and the use of toxic cyanides. The hydrocyanation of 1,3-cyclohexadiene is a direct method but requires specialized catalysts and the handling of highly toxic hydrogen cyanide. Researchers and development professionals should carefully consider these factors to select the optimal synthetic strategy for their specific needs.
References
A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 3-Cyclohexene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, relies on the crucial interaction between a conjugated diene and a dienophile. The choice of dienophile significantly impacts reaction efficiency, stereoselectivity, and overall yield. This guide provides an objective comparison of the performance of 3-Cyclohexene-1-carbonitrile against other commonly employed dienophiles—maleic anhydride, dimethyl acetylenedicarboxylate, and N-phenylmaleimide—supported by experimental data to inform your synthetic strategies.
General Mechanism of the Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. It involves the [4+2] cycloaddition of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative. The reaction is typically thermally allowed and is characterized by its high degree of stereospecificity.
Comparison of Dienophile Performance
The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups (EWGs) conjugated to the double or triple bond.[1][2][3] These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2] The nitrile group (-CN) is an effective EWG that enhances the reactivity of an alkene as a dienophile.
This section presents a comparative analysis of this compound and other dienophiles in Diels-Alder reactions with various dienes.
| Dienophile | Diene | Product | Reaction Conditions | Yield | Reference |
| This compound | 1,3-Cyclohexadiene | bicyclo[2.2.2]oct-5-ene-2-carbonitrile | Data not available in searched literature. | - | [4][5][6] |
| Maleic Anhydride | 1,3-Butadiene (from 3-sulfolene) | cis-1,2,3,6-Tetrahydrophthalic anhydride | Xylene, reflux (approx. 140°C), 30 min | ~68% | [7] |
| Maleic Anhydride | 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | Neat, gentle heating, exothermic | - | [8] |
| N-Phenylmaleimide | Furan | exo- and endo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxy-N-phenylimide | Neat, room temperature, 20 h | - | [9] |
| N-Phenylmaleimide | 2,5-Bis(hydroxymethyl)furan | 4,7-Bis(hydroxymethyl)-2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | Methanol, 40°C, 24 h | 25% | [10] |
| Dimethyl Acetylenedicarboxylate | Anthracene | Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate | Toluene, 150°C, sealed tube | 73% (9,10-adduct) | [11] |
Note: While the Diels-Alder adduct of this compound and 1,3-cyclohexadiene is a known compound, specific experimental data for its synthesis, such as reaction conditions and yield, were not available in the searched literature. The nitrile group in this compound is expected to activate the double bond for cycloaddition. For comparison, the reaction of acrylonitrile with 1,3-butadiene yields 4-cyanocyclohexene.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride from 1,3-Butadiene and Maleic Anhydride[8]
-
Reactants:
-
3-Sulfolene (2.5008 g, 0.0211 mol)
-
Maleic anhydride (1.63 g)
-
Xylene (1 mL, solvent)
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine 3-sulfolene and maleic anhydride in xylene.
-
Heat the mixture under reflux at approximately 140°C. 3-Sulfolene thermally decomposes in situ to generate 1,3-butadiene.[7][13]
-
Continue refluxing for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the product.
-
Collect the crystalline product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, by vacuum filtration.
-
The reported yield for a similar procedure is approximately 68%.[7]
-
Synthesis of 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic Anhydride from 2,3-Dimethyl-1,3-butadiene and Maleic Anhydride[9]
-
Reactants:
-
2,3-Dimethyl-1,3-butadiene
-
Maleic anhydride (1.0 g)
-
-
Procedure:
-
Add maleic anhydride to the 2,3-dimethyl-1,3-butadiene in a 125 mL Erlenmeyer flask.
-
Gently warm the reaction mixture with your hands. An exothermic reaction should commence, with the temperature rising to approximately 100°C.
-
After the reaction subsides, allow the mixture to cool.
-
Recrystallize the product from a suitable solvent.
-
Synthesis of exo- and endo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxy-N-phenylimide from Furan and N-Phenylmaleimide[10]
-
Reactants:
-
N-Phenylmaleimide (56 mg)
-
Furan (0.50 mL)
-
-
Procedure:
-
Dissolve N-phenylmaleimide in furan.
-
Allow the mixture to stand at room temperature for at least 20 hours.
-
The white, solid product will precipitate.
-
Collect the product by filtration and wash with ether.
-
Synthesis of Dimethyl 9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate from Anthracene and Dimethyl Acetylenedicarboxylate[13]
-
Reactants:
-
Anthracene derivative (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (1.1 equiv)
-
Toluene (0.5 M)
-
-
Procedure:
-
In a sealed pressure tube, dissolve the anthracene substrate and dimethyl acetylenedicarboxylate in toluene.
-
Stir the mixture at 150°C until the starting material is completely consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Logical Workflow for Dienophile Selection
The selection of an appropriate dienophile is a critical step in planning a Diels-Alder reaction. The following diagram illustrates a logical workflow to guide this decision-making process.
Conclusion
The reactivity of dienophiles in Diels-Alder reactions is a well-established principle governed by electronic effects. Dienophiles such as maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate are highly effective due to the presence of strong electron-withdrawing groups, leading to high yields under relatively mild conditions.
This compound, containing an activating nitrile group, is anticipated to be a reactive dienophile. However, a lack of readily available, specific experimental data in the searched literature prevents a direct quantitative comparison with the other dienophiles discussed in this guide. Further experimental investigation into the Diels-Alder reactivity of this compound is warranted to fully assess its utility and performance characteristics for synthetic applications. Researchers are encouraged to consider the electronic properties, steric factors, and desired stereochemical outcomes when selecting a dienophile for their specific synthetic targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 3. may.chem.uh.edu [may.chem.uh.edu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. allen.in [allen.in]
- 6. bicyclo[2.2.2]oct-5-ene-2-carbonitrile 97% | CAS: 3008-13-7 | AChemBlock [achemblock.com]
- 7. scribd.com [scribd.com]
- 8. atc.io [atc.io]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 3-Cyclohexene-1-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-cyclohexene-1-carbonitrile and its key derivatives, namely 3-oxo-cyclohexene-1-carbonitrile and 3-methyl-3-cyclohexene-1-carbonitrile. The inherent reactivity of these molecules is dictated by the interplay of the electron-withdrawing nitrile group and the carbon-carbon double bond within the cyclohexene ring. The introduction of additional functional groups, such as a ketone or a methyl group, significantly modulates this reactivity, influencing their participation in a variety of organic transformations. This guide summarizes the expected reactivity trends based on established chemical principles and available literature on related compounds, supported by detailed experimental protocols for key transformations.
Reactivity Comparison
The reactivity of this compound and its derivatives is primarily centered around three key reaction types: Diels-Alder cycloadditions, reduction of the nitrile group, and hydrolysis of the nitrile group. The electronic nature of the substituent at the 3-position plays a crucial role in influencing the rates and outcomes of these reactions.
Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[1] In the context of this compound and its derivatives, the cyclohexene double bond acts as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.[1]
Expected Reactivity Trend:
Based on the electronic properties of the substituents, the expected order of reactivity in a Diels-Alder reaction with an electron-rich diene is:
3-oxo-cyclohexene-1-carbonitrile > this compound > 3-methyl-3-cyclohexene-1-carbonitrile
The 3-oxo derivative is expected to be the most reactive dienophile due to the strong electron-withdrawing nature of the ketone group, which is in conjugation with the double bond. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. Conversely, the methyl group in the 3-methyl derivative is electron-donating, which raises the LUMO energy and is expected to decrease the reaction rate compared to the unsubstituted parent compound.
A computational study on the Diels-Alder reaction of 1,3-cyclohexadiene with substituted ethenes supports the principle that electron-withdrawing groups on the dienophile lower the activation energy and increase the reaction rate.[2]
Table 1: Predicted Qualitative Comparison of Diels-Alder Reactivity
| Compound | Substituent at C-3 | Electronic Effect of Substituent | Expected Diels-Alder Reactivity |
| 3-oxo-cyclohexene-1-carbonitrile | Ketone (=O) | Strongly Electron-Withdrawing | Highest |
| This compound | Hydrogen (-H) | Neutral | Moderate |
| 3-methyl-3-cyclohexene-1-carbonitrile | Methyl (-CH3) | Electron-Donating | Lowest |
Disclaimer: This table represents predicted trends based on established chemical principles. Direct comparative experimental kinetic data for these specific compounds was not found in the reviewed literature.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The efficiency of this reduction can be influenced by the presence of other functional groups in the molecule.
Expected Reactivity and Potential Side Reactions:
-
This compound: Standard reduction conditions are expected to yield the corresponding primary amine, (cyclohex-3-en-1-yl)methanamine.
-
3-oxo-cyclohexene-1-carbonitrile: The presence of the ketone group introduces the possibility of competing reduction of the ketone to a secondary alcohol. The choice of reducing agent will be critical in achieving selectivity. For instance, a milder reducing agent might selectively reduce the ketone, while a stronger agent like LiAlH₄ would likely reduce both the nitrile and the ketone.
-
3-methyl-3-cyclohexene-1-carbonitrile: The reduction of the nitrile group should proceed similarly to the parent compound, although steric hindrance from the methyl group might slightly influence the reaction rate.
Table 2: Predicted Outcomes of Nitrile Reduction
| Compound | Reducing Agent | Expected Major Product | Potential Byproducts |
| This compound | LiAlH₄ | (Cyclohex-3-en-1-yl)methanamine | - |
| 3-oxo-cyclohexene-1-carbonitrile | LiAlH₄ | 4-(aminomethyl)cyclohex-2-en-1-ol | Over-reduction products |
| 3-oxo-cyclohexene-1-carbonitrile | NaBH₄ | 3-oxo-cyclohexane-1-carbonitrile | Partial reduction of nitrile |
| 3-methyl-3-cyclohexene-1-carbonitrile | LiAlH₄ | (3-methylcyclohex-3-en-1-yl)methanamine | - |
Disclaimer: The product distribution can be highly dependent on specific reaction conditions. The information in this table is based on general principles of organic chemistry.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The rate of hydrolysis can be affected by the electronic nature of neighboring functional groups.
Expected Reactivity Trend:
The electron-withdrawing ketone group in 3-oxo-cyclohexene-1-carbonitrile is expected to facilitate nucleophilic attack at the nitrile carbon, potentially increasing the rate of hydrolysis compared to This compound . The electron-donating methyl group in 3-methyl-3-cyclohexene-1-carbonitrile might slightly decrease the rate of hydrolysis. A comparative investigation of the hydrolysis of polymers with varying functional groups has shown that the rate of hydrolysis is indeed sensitive to the electronic environment.[3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following is a representative protocol for the synthesis of a key derivative.
Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile
This protocol is adapted from a reliable method for the preparation of 3-oxocyclohex-1-ene-1-carbonitrile.[4]
Materials:
-
Cyclohex-2-enone
-
Bromine
-
Pyridine
-
Methanol
-
Sodium Cyanide
-
Acetic Acid
-
Dichloromethane
-
Sodium thiosulfate solution (0.7 M)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Bromination and Elimination: Dissolve cyclohex-2-enone in dichloromethane and cool the solution. Add bromine dropwise until a persistent orange color is observed. Then, add pyridine dropwise and allow the reaction to warm to room temperature before refluxing. After cooling, wash the organic layer with sodium thiosulfate solution, hydrochloric acid, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 2-bromo-2-cyclohexen-1-one.
-
Cyanation: Dissolve the crude 2-bromo-2-cyclohexen-1-one in methanol. Add a solution of sodium cyanide in water, followed by the dropwise addition of acetic acid. Stir the reaction mixture at room temperature.
-
Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-oxocyclohex-1-ene-1-carbonitrile.
Visualizations
Reaction Pathways of this compound
Caption: General reaction pathways of this compound.
Experimental Workflow for a Comparative Kinetic Study
Caption: Proposed workflow for a comparative kinetic study of Diels-Alder reactions.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. [PDF] Computational modelling of the kinetics and thermodynamics of Diels- Alder reaction: 1, 3-cyclohexadiene and substituted ethene | Semantic Scholar [semanticscholar.org]
- 3. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
A Comparative Guide to the Validation of a Novel High-Sensitivity HPLC-UV Method for 3-Cyclohexene-1-carbonitrile Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed high-sensitivity high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the quantitative analysis of 3-Cyclohexene-1-carbonitrile against established analytical alternatives. The presented data is intended to guide researchers in selecting the most appropriate analytical technique for their specific research and development needs. This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, making its accurate quantification crucial.[1]
Comparative Analysis of Analytical Methods
The performance of the new high-sensitivity HPLC-UV method was evaluated against a standard Gas Chromatography with Flame Ionization Detection (GC-FID) method and a conventional reverse-phase HPLC method. The following table summarizes the key validation parameters for each method.
| Parameter | New High-Sensitivity HPLC-UV Method | Standard Gas Chromatography (GC-FID) Method | Conventional Reverse-Phase HPLC Method |
| Linearity (R²) | 0.9998 | 0.9991 | 0.9993 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.1% - 101.8% |
| Precision (RSD%) | < 1.5% | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL | 0.6 µg/mL |
| Run Time | 8 minutes | 15 minutes | 12 minutes |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with FID | HPLC with UV Detector |
Experimental Protocols
New High-Sensitivity HPLC-UV Method
This novel method was developed for rapid and sensitive quantification of this compound.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Run Time: 8 minutes
Standard and Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.
-
Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.15 µg/mL to 50 µg/mL.
-
Test samples were diluted with the mobile phase to fall within the calibration range.
Alternative Method 1: Standard Gas Chromatography (GC-FID) Method
Gas chromatography is a common technique for the analysis of volatile compounds like this compound.[2]
Instrumentation:
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 220°C at 20°C/min, hold for 3 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
Alternative Method 2: Conventional Reverse-Phase HPLC Method
A standard HPLC method can also be employed for the analysis of this compound. A similar reverse-phase HPLC method has been described for the analysis of a related compound, 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl-.[3]
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent
-
Detector: UV Detector
-
Column: SunFire C18 (4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (55:45, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the validation of the new analytical method.
Caption: Hypothetical signaling pathway involving a drug metabolite.
References
Enantiomeric excess determination for chiral derivatives of 3-Cyclohexene-1-carbonitrile
A Comparative Guide to Enantiomeric Excess Determination for Chiral Derivatives of 3-Cyclohexene-1-carbonitrile
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies to ensure the stereochemical purity of drug candidates and intermediates. This guide provides an objective comparison of three widely used techniques for determining the enantiomeric excess of chiral derivatives of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including cyclic ketones and nitriles.[2]
Experimental Protocol: Chiral HPLC
A representative methodology for the chiral separation of a this compound derivative is detailed below. This protocol is based on established methods for structurally similar substituted cyclohexenones.[2]
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v)[2]
-
Flow Rate: 0.8 mL/min[2]
-
Temperature: 30 °C[2]
-
Detection: UV at 254 nm[2]
-
Injection Volume: 5 µL[2]
-
Sample Preparation: A 0.5 mg/mL solution of the analyte is prepared in the mobile phase.[2]
Data Presentation: Chiral HPLC
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Table 1: Representative Chiral HPLC Separation Data for a this compound Derivative
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 (R) | 12.5 | 45000 | 2.1 |
| Enantiomer 2 (S) | 14.8 | 5000 |
Note: The data presented is hypothetical and for illustrative purposes, based on typical separations of similar compounds.
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral GC is another widely used chromatographic technique for the separation of volatile enantiomers.[3] The principle is similar to chiral HPLC, employing a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for chiral GC, offering excellent enantioselectivity for a variety of compounds.[3]
Experimental Protocol: Chiral GC
The following is a typical protocol for the chiral GC analysis of a volatile derivative of this compound.
-
Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program: 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Data Presentation: Chiral GC
The calculation of enantiomeric excess is analogous to HPLC, based on the integrated peak areas of the two enantiomers.
Table 2: Representative Chiral GC Separation Data for a this compound Derivative
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 (R) | 15.2 | 62000 | 1.8 |
| Enantiomer 2 (S) | 15.9 | 8000 |
Note: The data presented is hypothetical and for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs).[4] These are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that form diastereomeric complexes with the analyte.[5] This interaction induces chemical shift differences (Δδ) between corresponding protons of the two enantiomers, allowing for their distinct integration.[6]
Experimental Protocol: NMR with Chiral Shift Reagent
A general procedure for determining enantiomeric excess using a chiral shift reagent is as follows.[5]
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃)
-
Chiral Shift Reagent: Eu(hfc)₃[5]
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound derivative in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions) to the NMR tube.
-
Acquire a spectrum after each addition until a sufficient separation of signals for a pair of corresponding protons is observed.
-
Data Presentation: NMR with Chiral Shift Reagent
The enantiomeric excess is determined by the ratio of the integrals of the separated signals corresponding to the two enantiomers.
Table 3: Representative ¹H NMR Data for a this compound Derivative with Eu(hfc)₃
| Proton Signal | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - Enantiomer 1 | Chemical Shift (δ) with CSR (ppm) - Enantiomer 2 | Integral Ratio |
| Hₐ (proton adjacent to CN) | 3.10 | 4.25 | 4.35 | 90:10 |
Note: The data presented is hypothetical and for illustrative purposes, demonstrating the principle of signal separation.
Comparison of Methods
Table 4: Comparison of HPLC, GC, and NMR for Enantiomeric Excess Determination
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Principle | Diastereomeric interactions with CSP | Diastereomeric interactions with CSP | Formation of diastereomeric complexes with CSR |
| Sample Volatility | Not required | Required | Not required |
| Resolution | Generally high | High | Variable, depends on analyte-CSR interaction |
| Quantification | Highly accurate and reproducible | Accurate for volatile compounds | Generally less accurate than chromatographic methods |
| Method Development | Can be time-consuming (column and mobile phase screening) | Requires optimization of temperature program | Requires titration of CSR, potential for line broadening |
| Instrumentation | Widely available | Widely available | Requires high-field NMR |
| Sample Throughput | Moderate | High | Low |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
Workflow for Enantiomeric Excess Determination
The following diagram illustrates a general workflow for determining the enantiomeric excess of a chiral compound.
Caption: General workflow for enantiomeric excess determination.
Conclusion
The choice of method for determining the enantiomeric excess of chiral derivatives of this compound depends on several factors, including the physicochemical properties of the analyte, the required accuracy, available instrumentation, and sample throughput needs. Chiral HPLC and GC are generally the preferred methods for accurate and high-resolution separation and quantification. NMR with chiral shift reagents offers a valuable alternative, particularly for a rapid, non-destructive estimation of enantiomeric purity, although it may be less accurate and require more method development for optimal signal separation. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method for their specific analytical challenge.
References
Safety Operating Guide
Proper Disposal of 3-Cyclohexene-1-carbonitrile: A Guide for Laboratory Professionals
For immediate reference, in the event of an emergency or spill, consult your institution's chemical safety officer and refer to the full Safety Data Sheet (SDS). This document provides a comprehensive guide to the proper disposal procedures for 3-Cyclohexene-1-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[1] It can also cause skin and eye irritation.[2] Due to its chemical properties and potential health effects, it is imperative to handle this compound with care and dispose of it as hazardous waste.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | --- | H311: Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |
| Specific target organ toxicity, single exposure | --- | H335: May cause respiratory irritation[2] |
| Flammable Liquids | --- | H227: Combustible liquid[1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
III. Spill Response Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation to disperse vapors.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Absorb: Soak up the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.
-
Collect: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
IV. Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
Step-by-Step Disposal Guide:
-
Segregate Waste: Collect all waste containing this compound, including unused product, contaminated absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]
-
Contact Waste Disposal Service: Arrange for a pickup with your institution's licensed hazardous waste disposal contractor. Provide them with a full inventory of the waste.
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with local and federal regulations.
Disposal Method:
The recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and minimizes environmental impact.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
